methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride
Description
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Properties
CAS No. |
1203683-93-5 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 4-pyrrolidin-3-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H |
InChI Key |
DLPDERQRONOKLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Precision Identification of Methyl 4-(pyrrolidin-3-yl)benzoate Hydrochloride
The following technical guide details the identification, verification, and search protocols for methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride .
CAS Number: 1203683-93-5 [1][2]
Executive Summary
The chemical entity methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride is assigned the CAS Registry Number 1203683-93-5 .[1][2] It is a critical intermediate in medicinal chemistry, often utilized as a scaffold for developing protein-protein interaction inhibitors or GPCR ligands.[1][2]
Researchers frequently encounter ambiguity when searching for this compound due to the structural similarity of "oxy" (ether) and "methyl" (linker) analogs.[1][2] This guide provides the definitive identification data, a self-validating search protocol, and experimental verification standards to ensure the correct procurement and usage of this material.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a benzoate core substituted at the para position with a pyrrolidin-3-yl ring.[1][2] The amino group of the pyrrolidine is protonated as a hydrochloride salt.[1][2]
Table 1: Physicochemical Identification Data
| Property | Specification |
| CAS Number | 1203683-93-5 |
| Chemical Name | Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Exact Mass (Free Base) | 205.1103 Da |
| SMILES | COC(=O)C1=CC=C(C=C1)C1CCNC1.Cl |
| InChI Key | Specific to salt form; search via parent InChI |
| Appearance | White to off-white solid |
Structural Diagram
The following diagram illustrates the connectivity, highlighting the direct C-C bond between the phenyl ring and the pyrrolidine ring (C3 position), which distinguishes it from ether-linked analogs.[1][2]
Figure 1: Structural connectivity of Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride showing the critical C-C bond linkage.[1][2]
The Search Protocol: Avoiding False Positives
Searching for this compound often yields incorrect results due to nomenclature overlap.[1][2] The most common error is confusing the target with its ether or methylene-linked analogs.[1][2]
The "Pitfall" Analogs
When validating vendor catalogs or database entries, you must explicitly reject the following CAS numbers if your target is the direct C-C linked species.
Table 2: Target vs. Common False Positives
| Feature | Target Molecule | False Positive A (Ether) | False Positive B (Linker) |
| Structure | Pyrrolidine-3-yl (Direct Bond) | Pyrrolidine-3-yloxy (Ether Bond) | Pyrrolidin-3-ylmethyl (CH₂ Linker) |
| CAS Number | 1203683-93-5 | 1220033-95-3 | 1187173-05-2 |
| Formula | C₁₂H₁₆ClNO₂ | C₁₂H₁₆ClNO₃ | C₁₃H₁₈ClNO₂ |
| MW | 241.71 | 257.71 | 255.74 |
| Visual Check | No Oxygen between rings | Oxygen atom between rings | CH₂ group between rings |
Search Workflow Logic
Use this logic tree to verify any search result before purchase.
Figure 2: Decision logic for validating search results to exclude common structural analogs.
Synthesis & Origins[1][2]
Understanding the synthesis provides a secondary layer of verification.[1][2] This compound is typically generated via the deprotection of a Boc-protected precursor .[1][2]
Synthetic Pathway:
-
Precursor: tert-butyl 3-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.[1][2]
-
Reagent: HCl in Dioxane or Methanol.
-
Product: Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride (Precipitates as solid).[1][2]
If a vendor offers the N-Boc intermediate, it confirms the structural backbone before the final salt formation.[1][2]
Figure 3: Standard synthetic route via acid-mediated Boc-deprotection.[1][2]
Experimental Validation (Self-Validating Protocol)
When the material arrives, do not rely solely on the label. Perform a 1H NMR in DMSO-d₆ to confirm identity.
Diagnostic NMR Signals (DMSO-d₆):
-
δ ~9.0-9.5 ppm (Broad s, 2H): Ammonium protons (NH₂⁺), confirms HCl salt formation.[1][2]
-
δ ~7.95 ppm (d, 2H, J=8 Hz): Aromatic protons adjacent to the ester (deshielded).[1][2]
-
δ ~7.45 ppm (d, 2H, J=8 Hz): Aromatic protons adjacent to the pyrrolidine ring.[1][2]
-
δ ~3.85 ppm (s, 3H): Methyl ester singlet (Characteristic sharp peak).[1][2]
-
δ ~3.2-3.5 ppm (m): Pyrrolidine ring protons (often overlapping with water/solvent, but distinct from the ether analog which would shift these signals).[1][2]
Mass Spectrometry (LC-MS):
References
Sources
Rational Design and Synthetic Utility of Methyl 4-(pyrrolidin-3-yl)benzoate Hydrochloride in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid exploration of chemical space. Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride (CAS: 1203683-93-5) represents a highly versatile pharmacophore scaffold. Combining a rigid aromatic spacer, an electrophilic ester handle, and a nucleophilic secondary amine, this molecule serves as a foundational precursor for synthesizing complex active pharmaceutical ingredients (APIs), including PARP inhibitors, PROTAC linkers, and targeted kinase modulators.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols, ensuring high-fidelity derivatization in medicinal chemistry workflows.
Structural Elucidation & Physicochemical Profiling
The architectural design of methyl 4-(pyrrolidin-3-yl)benzoate HCl is not arbitrary; every functional group serves a specific, causal purpose in synthetic and biological applications.
-
The Pyrrolidine Core: The pyrrolidine ring acts as a conformationally restricted, basic amine. In biological systems, this secondary amine (once functionalized) often participates in critical hydrogen-bond donor/acceptor interactions within target protein pockets.
-
The Methyl Benzoate Handle: The methyl ester provides a sterically unhindered, electrophilic site. Unlike tert-butyl or ethyl esters, the methyl ester undergoes rapid and complete saponification under mild conditions, preventing the degradation of sensitive functional groups that may have been installed on the pyrrolidine nitrogen.
-
The Hydrochloride Salt Form (Causality): Why utilize the HCl salt rather than the free base? Secondary amines in their free base form are frequently viscous oils that are prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates). The HCl salt forces the molecule into a highly stable, crystalline solid state. This ensures precise stoichiometric weighing, extends shelf life, and dramatically improves aqueous solubility for analytical characterization .
Physicochemical properties mapped to ADME and pharmacodynamic outcomes.
Quantitative Chemical Data
The following table summarizes the core computational and physicochemical data of the compound, which are essential for predicting its behavior in both synthetic environments and biological assays , .
| Property | Value | Implication for Drug Design |
| CAS Number | 1203683-93-5 | Unique identifier for procurement and literature search. |
| Molecular Formula | C₁₂H₁₆ClNO₂ | Defines exact mass for high-resolution MS validation. |
| Molecular Weight | 241.71 g/mol | Low MW allows for extensive derivatization without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Excellent membrane permeability profile; suitable for CNS targets. |
| LogP | 1.97 | Optimal lipophilicity for initial screening hits. |
| Hydrogen Bond Donors | 1 | Provided by the secondary amine (in free base form). |
| Hydrogen Bond Acceptors | 3 | Provided by the ester oxygens and amine nitrogen. |
| Rotatable Bonds | 2 | Low flexibility ensures high entropic efficiency upon target binding. |
Synthetic Utility & Derivatization Pathways
The bifunctional nature of methyl 4-(pyrrolidin-3-yl)benzoate HCl dictates a specific order of operations during synthesis.
The Causality of Workflow Sequencing: Attempting to hydrolyze the ester before functionalizing the pyrrolidine nitrogen results in a zwitterionic amino acid. Zwitterions are notoriously difficult to extract from aqueous layers and exhibit poor solubility in organic solvents, severely hindering subsequent coupling reactions. Therefore, the self-validating standard protocol mandates N-derivatization first, followed by ester saponification .
Synthetic workflow for the orthogonal derivatization of the bifunctional scaffold.
Experimental Methodologies
To ensure reproducibility and high yield, the following step-by-step protocols have been optimized for this specific scaffold.
Protocol A: In Situ Freebasing and N-Alkylation
Objective: To functionalize the pyrrolidine nitrogen while leaving the methyl ester intact.
-
Preparation: Suspend 1.0 equivalent (eq) of methyl 4-(pyrrolidin-3-yl)benzoate HCl in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Freebasing: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl salt to generate the free pyrrolidine without attacking the electrophilic methyl ester. The solution will turn homogeneous as the free base dissolves.
-
Electrophile Addition: Slowly add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide).
-
Reaction: Remove the ice bath and stir at room temperature for 4-6 hours. Monitor progression via TLC (Hexanes/EtOAc 3:1).
-
Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the N-alkylated intermediate.
Protocol B: Mild Ester Saponification
Objective: To convert the N-functionalized methyl ester into a carboxylic acid for subsequent amide coupling.
-
Solvent System: Dissolve the N-alkylated intermediate in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water. Causality: This ternary solvent system ensures the solubility of both the lipophilic organic intermediate and the inorganic base.
-
Hydrolysis: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at room temperature for 2-4 hours. Causality: LiOH is preferred over NaOH or KOH as it is milder, reducing the risk of epimerization or degradation of sensitive functional groups.
-
Workup: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl.
-
Isolation: Extract the precipitated carboxylic acid into Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate to yield the final acid, ready for HATU-mediated amide coupling.
Analytical Characterization Strategy
To validate the integrity of the synthesized compounds, a rigorous analytical framework must be employed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Utilized to confirm the exact mass. The starting material will show an
peak at m/z 206.1 (the mass of the free base, as the HCl salt dissociates in the LC-MS source). -
¹H NMR (Proton Nuclear Magnetic Resonance): Run in DMSO-d₆. Key diagnostic peaks include:
-
A sharp singlet at ~3.85 ppm integrating to 3 protons, corresponding to the methyl ester group.
-
A broad signal at ~9.0-9.5 ppm corresponding to the
protons of the hydrochloride salt. -
Aromatic doublets at ~7.9 ppm and ~7.4 ppm, confirming the para-substituted benzoate ring.
-
References
Advanced Pyrrolidine Architectures: Strategic Building Blocks for Medicinal Chemistry
Executive Summary: The Privileged Saturated Heterocycle[1][2]
In the lexicon of medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a privileged scaffold capable of exerting profound stereoelectronic control over a drug candidate.[1][2][3] Unlike its six-membered counterpart, piperidine, the five-membered pyrrolidine ring exhibits a unique "envelope" puckering capability that allows for precise vector orientation of substituents.
This guide moves beyond generic descriptions to analyze high-value pyrrolidine building blocks—specifically fluorinated , chiral , and spirocyclic variants. We explore how these architectures modulate pKa for oral bioavailability, restrict conformation to maximize binding affinity, and provide novel IP space through "scaffold hopping."
The Physicochemical Toolkit: Modulating pKa and Conformation
The utility of pyrrolidine building blocks lies in their tunable physicochemical properties.[4][2][5] A common failure mode in lead optimization is high basicity leading to phospholipidosis or poor membrane permeability (low
The Fluorine Switch: pKa Modulation
Unsubstituted pyrrolidine is a strong base (
Table 1: Impact of Fluorination on Pyrrolidine Physicochemical Properties
| Building Block Structure | Approx. | Metabolic Stability | Application | |
| Pyrrolidine | 11.3 | Reference | Moderate | General linker |
| 3-Fluoropyrrolidine | ~9.4 | -0.3 | High | Basicity reduction, H-bond acceptor |
| 3,3-Difluoropyrrolidine | ~7.5 | -0.1 | Very High | Bioisostere of carbonyl; metabolic block |
| 3-(Trifluoromethyl)pyrrolidine | ~8.8 | +0.6 | High | Lipophilicity boost for potency |
Conformational Locking (The Envelope Pucker)
The pyrrolidine ring undergoes pseudorotation between C4-endo (South) and C4-exo (North) conformations. This flux can be energetically costly upon protein binding.
-
Concept: Pre-organizing the ring into the bioactive conformation reduces the entropic penalty of binding (
). -
Mechanism: Electronegative substituents (e.g., -F, -OH) at C4 prefer an axial orientation due to the gauche effect, driving the ring pucker.
-
4(R)-Fluoroproline favors the C4-exo pucker.
-
4(S)-Fluoroproline favors the C4-endo pucker.
-
Emerging Architectures: Spirocyclic Pyrrolidines[6][8]
As drug targets become more complex, "flat" molecules (high
Structural Advantages[2][9]
-
Vector Orthogonality: Unlike 1,3- or 1,4-substituted systems, spiro-fusion allows substituents to project in vectors perpendicular to the primary scaffold axis.
-
Solubility: The disruption of crystal lattice packing energy improves aqueous solubility compared to flat bicyclic analogs.
Figure 1: Strategic advantages of transitioning from flat scaffolds to spiro-pyrrolidine architectures.
Experimental Protocol: Asymmetric Synthesis of Spiro-Pyrrolidines
Objective: Synthesis of a spiro[3,3'-oxindole-pyrrolidine] building block via Asymmetric [3+2] Cycloaddition . This reaction is chosen for its ability to generate complex, chiral quaternary centers in a single step—a high-value operation for medicinal chemistry library generation.
Reaction Scheme Overview
-
Reagents: Isatin derivative (A), Amino acid (Sarcosine/Proline) (B), Dipolarophile (Chalcone/Acrylate) (C).
-
Catalyst: Chiral Copper(II) or Ag(I) complex.
-
Mechanism: Decarboxylative generation of an azomethine ylide dipole, followed by enantioselective cycloaddition.
Step-by-Step Methodology
Materials:
-
Isatin (1.0 mmol)
-
L-Proline (1.2 mmol)
-
trans-Chalcone (1.0 mmol)
-
Solvent: Methanol/THF (3:1 v/v)
-
Temperature: Reflux (65°C)
Procedure:
-
Dipole Formation (In Situ): In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Isatin derivative (1.0 equiv) and L-Proline (1.2 equiv) in Methanol/THF. Heat to 50°C for 15 minutes.
-
Chemist's Note: The color change to deep orange/red indicates the formation of the azomethine ylide intermediate via decarboxylation (
evolution). Ensure proper venting.
-
-
Cycloaddition: Add the dipolarophile (trans-Chalcone, 1.0 equiv) to the reaction mixture. Increase temperature to reflux (65°C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (SiO2, 40% EtOAc/Hexanes). Look for the disappearance of the chalcone spot.
-
-
Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure.[3] Dissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: Purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).-
Yield Expectation: 75–85%.
-
Stereochemistry: The product is typically the endo-cycloadduct due to secondary orbital interactions.
-
Figure 2: Workflow for the [3+2] cycloaddition synthesis of spiro-pyrrolidine building blocks.
Case Study: DPP-4 Inhibitors (The Nitrile "Warhead")
The application of functionalized pyrrolidines is best exemplified by the Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in type 2 diabetes (e.g., Vildagliptin, Saxagliptin).
The Challenge
DPP-4 cleaves the N-terminal dipeptide from GLP-1. The active site contains a catalytic serine and a specific S1 hydrophobic pocket.
The Pyrrolidine Solution
-
Warhead: A nitrile group attached to the pyrrolidine ring (2-cyanopyrrolidine) acts as an electrophilic trap, forming a reversible imidate adduct with the catalytic Serine-630 of the enzyme.
-
Stereochemistry: The (S)-configuration of the pyrrolidine is critical. It mimics the Proline residue of the natural substrate.
-
Rigidity: In Saxagliptin, the pyrrolidine is fused into a cyclopropane ring (methanopyrrolidine). This extreme conformational restriction locks the molecule into the bioactive conformation, increasing potency (
nM) and metabolic stability.
Figure 3: SAR logic deconstructing the role of the pyrrolidine core in Saxagliptin binding.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
-
Havasi, G., et al. (2017). Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via [3+2] Cycloaddition. Tetrahedron Letters. Link
-
Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor. Journal of Medicinal Chemistry. Link
Sources
Strategic Sourcing & Technical Profile: Methyl 4-(pyrrolidin-3-yl)benzoate Hydrochloride
The following technical guide is structured to serve as a strategic resource for drug development professionals, moving beyond a simple supplier list to provide a comprehensive sourcing, synthesis, and quality assurance framework.
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Sourcing Managers, and Process Scientists.
Executive Summary
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride (CAS: 1203683-93-5) is a high-value "privileged scaffold" in modern medicinal chemistry. Its structure—a secondary amine tethered to a benzoate ester via a chiral pyrrolidine ring—offers two orthogonal vectors for diversification:
-
The Secondary Amine: A nucleophilic handle for library generation (amides, sulfonamides, ureas).
-
The Methyl Ester: An electrophilic handle for hydrolysis to acids or conversion to heterocycles.
This guide provides a vetted supplier landscape, a self-validating synthesis protocol for internal production, and critical quality control parameters to ensure data integrity in downstream biological assays.
Chemical Intelligence & Identity
| Parameter | Technical Detail |
| Chemical Name | Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride |
| CAS Number | 1203683-93-5 (Racemic) |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| SMILES | COC(=O)C1=CC=C(C=C1)C2CCNC2.Cl |
| Key Feature | Chirality: The C3 position of the pyrrolidine ring is a stereocenter.[1][2][3] Commercial sources often supply the racemate unless specified as (R)- or (S)-. |
| Physical State | White to off-white crystalline solid (Hygroscopic). |
Strategic Sourcing: Supplier Landscape
Sourcing this compound requires distinguishing between "Stock" suppliers (catalog items) and "Custom" synthesis providers, especially when enantiopurity is required.
Tier 1: Validated Catalog Suppliers (High Reliability)
These suppliers typically hold stock or have validated routes for rapid resupply.
-
ChemScene: Primary source for the racemic HCl salt (Cat. No. CS-0753840).
-
Enamine: Specializes in sp³-rich building blocks; excellent for sourcing specific enantiomers or analogs.
-
Bld Pharm: Reliable for gram-scale quantities with consistent purity profiles.
-
Ambeed: Aggregator with broad inventory; verify batch-specific CoA before ordering.
Tier 2: Custom Synthesis & CROs (For Scale-Up/Chirality)
If the specific enantiomer (e.g., Methyl 4-[(3S)-pyrrolidin-3-yl]benzoate) is unavailable, contract these organizations:
-
WuXi AppTec: For multi-kilogram GMP batches.
-
PharmBlock: Specializes in unique heterocycles and difficult-to-source building blocks.
Sourcing Decision Matrix
Use the following logic to determine your sourcing strategy:
Figure 1: Decision tree for sourcing based on chirality and scale requirements.
Technical Deep Dive: Synthesis & Manufacturing
When commercial stock is depleted or specific enantiomers are needed, the Suzuki-Miyaura Cross-Coupling is the industry-standard "self-validating" route. It is superior to linear cyclization methods due to modularity and scalability.
The "Robust Route": Suzuki Coupling Protocol
This protocol synthesizes the N-Boc protected intermediate, followed by deprotection.
Reaction Scheme:
-
Coupling: N-Boc-3-pyrrolidineboronic acid (pinacol ester) + Methyl 4-iodobenzoate
N-Boc-Intermediate. -
Deprotection: N-Boc-Intermediate + HCl/Dioxane
Target Product.
Step 1: Palladium-Catalyzed Coupling[4]
-
Reagents: Methyl 4-iodobenzoate (1.0 eq), 1-N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas solvents with Argon for 15 mins. Heat to 90°C for 12 hours.
-
Causality: The use of Pd(dppf)Cl₂ prevents β-hydride elimination, a common side reaction in alkyl-aryl couplings. The bidentate ligand ensures catalyst stability.
Step 2: Acidolytic Deprotection
-
Reagents: 4M HCl in Dioxane (10 eq).
-
Conditions: Stir at room temperature (25°C) for 2 hours.
-
Workup: The product precipitates as the HCl salt.[5] Filter and wash with diethyl ether to remove non-polar impurities.
-
Self-Validation: The precipitation of the HCl salt acts as an auto-purification step, often yielding >98% purity without chromatography.
Figure 2: Step-by-step synthesis workflow ensuring high fidelity and purity.
Quality Control & Handling
Critical Quality Attributes (CQAs)
To ensure the material is suitable for biological screening, verify the following:
| Test | Acceptance Criteria | Method |
| Purity | >98.0% (AUC) | HPLC (C18 column, MeCN/H₂O gradient) |
| Identity | Conforms to Structure | ¹H-NMR (DMSO-d₆) |
| Chiral Purity | >95% ee (if chiral) | Chiral SFC or HPLC (Chiralpak AD-H) |
| Residual Solvent | <5000 ppm | GC-Headspace |
| Counter-ion | 1.0 ± 0.1 eq Chloride | Ion Chromatography / Titration |
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 4°C.
-
Free Basing: If the free base is required for a reaction, generate it in situ using DIPEA or TEA. Do not store the free base for long periods as secondary amines can absorb CO₂ from the air (carbamate formation).
References
-
ChemScene Product Data. Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride (CAS 1203683-93-5). Retrieved from ChemScene. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Enamine Building Blocks. Pyrrolidine Library Design & Synthesis. Retrieved from Enamine.net.[6] Link
-
Campagne, J. M., et al. (2025). "Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines." Organic & Biomolecular Chemistry. Link
-
BenchChem Protocols. Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with Aryl Halides.[4]Link
Sources
Technical Deep Dive: Stereochemical Profiling of Methyl 4-(pyrrolidin-3-yl)benzoate
The following technical guide details the stereochemical, synthetic, and biological distinctions between the (3R)- and (3S)- isomers of methyl 4-(pyrrolidin-3-yl)benzoate.
Executive Summary
Methyl 4-(pyrrolidin-3-yl)benzoate (CAS: 1203683-93-5 for HCl salt) is a critical pharmacophore in medicinal chemistry, serving as a rigidified mimetic of phenylalanine or tyrosine.[1] It functions as a "privileged scaffold" in the development of GPCR agonists (e.g., S1P1, Dopamine) and kinase inhibitors.
The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring. The distinction between its R- and S- enantiomers is not merely academic; it dictates the 3D spatial orientation of the benzoate "warhead" relative to the nitrogen "anchor," fundamentally altering binding affinity (pharmacodynamics) and metabolic recognition (pharmacokinetics). This guide analyzes the divergence between these isomers to support lead optimization and process chemistry decisions.
Stereochemical Analysis & Nomenclature
Absolute Configuration
The chirality arises at the C3 carbon of the pyrrolidine ring. Following Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C3 are ranked as follows:
-
-N (via C2): High priority due to Nitrogen proximity.
-
-N (via C4): Lower priority path.
-
-Ar (Benzoate ring): Attached Carbon.
-
-H : Lowest priority.
-
(3R)-Isomer: The spatial arrangement directs the benzoate group in a specific vector relative to the amine. In many GPCR binding pockets, the R-isomer often aligns with hydrophobic sub-pockets while positioning the nitrogen for crucial salt-bridge interactions (e.g., with Asp residues).
-
(3S)-Isomer: The mirror image. If the R-isomer is the eutomer (active), the S-isomer acts as the distomer, potentially causing steric clash or off-target toxicity.[1]
3D Conformation
The pyrrolidine ring adopts an "envelope" pucker. The bulky 4-methoxycarbonylphenyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial strain. This conformational preference stabilizes the vector of the ester group, making the scaffold highly effective for rigidifying flexible chains in drug design.
Synthetic Pathways: Accessing the Isomers
Researchers typically face a "Make vs. Buy" decision. While the racemate is cheap, pure enantiomers often require dedicated synthesis or resolution.
Route A: Classical Resolution (Racemic Synthesis)
-
Mechanism: Synthesis of the racemate followed by separation.
-
Method: Formation of diastereomeric salts using chiral acids (e.g., L-Tartaric acid, Dibenzoyl-L-tartaric acid).[1]
-
Pros: Lower material cost; robust for kg-scale.
-
Cons: Max theoretical yield is 50% (unless dynamic kinetic resolution is used).
Route B: Asymmetric Synthesis
-
Mechanism: Stereoselective construction of the pyrrolidine ring.
-
Method: Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-protected 3-pyrrolin-2-ones, followed by reduction.[1] Alternatively, 1,3-dipolar cycloaddition of azomethine ylides using chiral Cu(I) or Ag(I) catalysts.
-
Pros: High Enantiomeric Excess (ee > 95%); 100% theoretical yield.
-
Cons: High catalyst cost; longer development time.
Synthesis Workflow Diagram
Figure 1: Comparison of synthetic routes. Route A is cost-effective for early discovery; Route B is preferred for process scale-up.
Analytical Protocol: Chiral Separation
Separating the R- and S- isomers requires specific chiral stationary phases (CSPs). The secondary amine functionality often causes peak tailing, necessitating basic additives.
Standardized HPLC/SFC Methodology
Objective: Quantify Enantiomeric Excess (ee).
| Parameter | Condition | Rationale |
| Technique | SFC (Supercritical Fluid Chromatography) | Faster equilibration and lower solvent waste than Normal Phase HPLC.[1] |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose based) | Proven recognition of aryl-amine scaffolds.[1] |
| Mobile Phase | CO2 / Methanol (80:20) + 0.1% DEA | DEA (Diethylamine) suppresses ionization of the pyrrolidine nitrogen, sharpening peaks. |
| Detection | UV @ 254 nm | The benzoate chromophore provides strong absorbance. |
| Temperature | 35°C - 40°C | Optimizes mass transfer kinetics.[1] |
Self-Validating Protocol (Step-by-Step)
-
Blank Run: Inject mobile phase to ensure baseline stability.
-
Racemate Injection: Inject the racemic standard (CAS 1203683-93-5) to establish retention times for Peak 1 and Peak 2. Calculate Resolution (
). Target .[2][3] -
Sample Injection: Inject the synthesized sample.
-
Calculation:
[1] -
Validation: If peaks tail, increase DEA concentration to 0.2%. If separation is poor, switch from Methanol to Isopropanol (IPA) to alter solvation interactions.
Biological Implications: Eutomer vs. Distomer
In drug development, the difference between R and S is the difference between a drug and an impurity.
Pharmacodynamics (Binding)
The pyrrolidine nitrogen often mimics the primary amine of biological substrates (e.g., dopamine, sphingosine).
-
The "Anchor" Point: The nitrogen forms a salt bridge with an Aspartate or Glutamate residue in the receptor.
-
The "Swing" Vector: The chiral center determines the vector of the benzoate group.
-
Scenario A (Match): The benzoate fits into a hydrophobic pocket or forms a pi-stacking interaction.
-
Scenario B (Mismatch): The benzoate clashes with the receptor wall, reducing affinity by 100-1000 fold.
-
Pharmacokinetics (Metabolism)
Chiral recognition extends to metabolic enzymes (CYP450s).
-
Metabolic Stability: One enantiomer may be metabolized significantly faster than the other. For pyrrolidines, oxidative deamination (alpha-carbon oxidation) is stereoselective.
-
Toxicity: The "distomer" is not always inert; it may bind off-target receptors (e.g., hERG channel), causing cardiotoxicity.
References
-
MacMillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines. Princeton University. Retrieved from [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
Sources
A Proactive Safety Framework for the Research and Development of Pyrrolidine Benzoate Derivatives: An In-Depth Technical Guide
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals engaged in the synthesis, handling, and analysis of pyrrolidine benzoate derivatives. Given that novel chemical entities often lack specific, officially published Safety Data Sheets (SDS), this guide establishes a proactive safety framework. By deconstructing the hazards associated with the core chemical moieties—pyrrolidine and benzoate—we can construct a robust and predictive safety protocol. The foundational principle of this guide is to treat any novel derivative with a conservative approach, assuming a hazard profile informed by its constituent parts until empirical data proves otherwise.
The pyrrolidine ring is a vital scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its combination with the benzoate structure gives rise to derivatives with significant potential in various therapeutic areas. However, the inherent reactivity and physiological effects of the pyrrolidine core demand a meticulous and informed approach to laboratory safety. This guide provides the causal reasoning behind experimental and handling choices, ensuring that every protocol is a self-validating system of safety.
Part 1: Predictive Hazard Identification and Risk Assessment
For novel pyrrolidine benzoate derivatives, a formal risk assessment must be conducted before any practical work commences. This assessment is predicated on the known toxicological and physicochemical properties of the parent structures.
The Pyrrolidine Moiety: The Primary Hazard Driver
The safety profile of any derivative will be significantly influenced by the pyrrolidine ring. Pyrrolidine is a cyclic secondary amine with a well-documented and hazardous profile.[2] It is classified as highly flammable, acutely toxic, and corrosive.[3][4][5]
Table 1: GHS Hazard Classification and Physicochemical Properties of Pyrrolidine
| Parameter | Value / Classification | Source |
|---|---|---|
| GHS Classification | ||
| Flammable Liquids | Category 2 (H225: Highly flammable liquid and vapour) | [3][4][5] |
| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed) | [3] |
| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) | [5][6] |
| Skin Corrosion/Irritation | Category 1A/1B (H314: Causes severe skin burns and eye damage) | [3][4][5] |
| Physicochemical Data | ||
| Flash Point | 3 °C (37 °F) | [3][7] |
| Auto-ignition Temperature | 320 - 345 °C | [3][8] |
| Boiling Point | 87-89 °C | [5] |
| Vapor Pressure | 65 - 75 hPa @ 20 °C | [3][5] |
| pH | 12.9 (Aqueous solution) |[8] |
The high vapor pressure and low flash point indicate a significant fire and explosion risk, especially as vapors can accumulate in low-lying areas.[3][9] Its corrosivity is due to its strong basicity (pKa ≈ 11.3), capable of causing severe chemical burns to skin, eyes, and the respiratory tract.[5][10]
The Benzoate Moiety: A Modulating Influence
The benzoate portion of the molecule generally presents a lower hazard profile than pyrrolidine. Benzoic acid and its simple esters are typically mild irritants. However, the overall properties of the final derivative, including its lipophilicity and steric hindrance, will be influenced by the benzoate structure. Increased lipophilicity, for instance, may enhance skin absorption and permeability across the blood-brain barrier, potentially increasing systemic toxicity.[11]
The Integrated Hazard Profile
By combining these insights, any novel pyrrolidine benzoate derivative should be handled, at a minimum, as a flammable, corrosive, and acutely toxic substance . The physical state (solid or liquid) will alter specific handling procedures, but not the intrinsic hazards. This predictive assessment is the cornerstone of safe laboratory practice.
Caption: Lifecycle approach to safe handling in the laboratory.
Part 3: Synthesis and Analytical Protocols with Integrated Safety
This section provides example protocols that embed safety considerations directly into the workflow, a hallmark of a trustworthy and robust scientific process.
Exemplar Synthesis: Multicomponent Synthesis of a Pyrrolidine Derivative
This protocol is based on general methodologies for multicomponent reactions (MCRs) to produce functionalized pyrrolidines. [12] Objective: To synthesize a substituted pyrrolidine benzoate derivative via a one-pot reaction.
Materials:
-
An appropriate aldehyde (1.1 equiv)
-
A primary amine or aniline (1.1 equiv)
-
An activated alkene (e.g., a benzoate-containing Michael acceptor) (2.0 equiv)
-
Copper(I) catalyst (e.g., [Cu(CH₃CN)₄]PF₆) (5 mol%) [12]* Dry, degassed solvent (e.g., Dichloromethane)
Protocol:
-
Safety Prelude: Don all required PPE (double gloves, splash goggles, face shield, flame-resistant lab coat). Ensure the chemical fume hood is operational. Have spill kits and quenching solutions readily available.
-
Imine Formation (In-Situ): In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the aldehyde and primary amine in dry solvent.
-
Safety Note: This step may be exothermic. Monitor the temperature. The reagents may be volatile and toxic; perform all additions within the fume hood.
-
-
Catalyst Addition: To the stirred solution, add the copper(I) catalyst. [12] * Safety Note: Metal catalysts can be air-sensitive and pyrophoric. Handle under an inert atmosphere.
-
Alkene Addition: Add the activated alkene (the benzoate derivative) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC).
-
Safety Note: When sampling for TLC, do not remove the reaction from the fume hood. Use a capillary tube to spot the plate inside the hood.
-
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Safety Note: Quenching can be exothermic and may release gases. Perform slowly.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Safety Note: The use of a rotary evaporator must be done with a splash trap and behind a blast shield. Ensure the vacuum pump exhaust is vented into the fume hood.
-
Caption: A decision tree for responding to laboratory emergencies.
Conclusion
The development of novel pyrrolidine benzoate derivatives holds significant promise for advancing pharmaceutical science. However, this potential can only be realized through an unwavering commitment to safety. This guide has outlined a comprehensive framework for managing the risks associated with these compounds by leveraging predictive hazard assessment, implementing rigorous engineering and administrative controls, embedding safety directly into experimental protocols, and maintaining a high state of emergency preparedness. By adopting this proactive and informed approach, researchers can protect themselves, their colleagues, and the environment while pursuing scientific innovation.
References
- Pyrrolidine | Cyclic Amine & Pharmaceutical Intermedi
- Polyurethane Amine Catalysts. (No specific source name in snippet).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Safety data sheet according to Regulation (EC) No 1907/2006, Article 31 - Pyrrolidine. CPAchem Ltd.
- Pyrrolidine Safety D
- Material Safety D
- PYRROLIDINE FOR SYNTHESIS - Safety D
- Safety Data Sheet - Pyrrolidine. Sigma-Aldrich (Fluka).
- SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
- Safety data sheet - Pyrrolidine pure. (No specific source name in snippet).
- Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione. Benchchem.
- Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)
- 2-Pyrrolidinemethanol, α,α-diphenyl-, (±) - Organic Syntheses Procedure. Organic Syntheses, Inc.
- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
- What are the Health and Safety Guidelines for Using Amines?. (No specific source name in snippet).
- pyrrolidine, 123-75-1. The Good Scents Company.
- SAFETY DATA SHEET - Pyrrolidine (2012). Fisher Scientific.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (No specific source name in snippet).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Deriv
- Chemical Emergency Preparedness and Prevention Advisory: Ammonia. EPA.
- Monoethanolamine (MEA) Safety & Handling Guide. TeamChem.
- SAFETY DATA SHEET - Pyrrolidine-1-carbonitrile. Fisher Scientific.
- Pyrroles and their Benzo Derivatives: Synthesis | Request PDF.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- Pyrrolidine | C4H9N | CID 31268. PubChem - NIH.
- Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC.
- Occurrence and associated health risks of pyrrolizidine alkaloids in supplements marketed in Ghana. (No specific source name in snippet).
- Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regul
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis.
- Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism | Request PDF.
- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI.
- chemoenzymatic approach to synthesis of hydroxylated pyrrolidines
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine | Cyclic Amine & Pharmaceutical Intermediate Supplier [chemicalbull.com]
- 3. cpachem.com [cpachem.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pyrrolidine, 123-75-1 [thegoodscentscompany.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Technical Application Note: Modular Synthesis of Benzamide Scaffolds via Methyl 4-(pyrrolidin-3-yl)benzoate
[1]
Strategic Overview & Significance
Methyl 4-(pyrrolidin-3-yl)benzoate (CAS: 1203683-93-5) represents a high-value "privileged scaffold" in medicinal chemistry, particularly in the development of PARP inhibitors (e.g., Veliparib analogs), GPCR ligands, and kinase inhibitors. Its structural utility lies in its bifunctional orthogonal reactivity :
-
The Nucleophilic Vector: The secondary pyrrolidine amine (
nitrogen), ideal for introducing solubility-enhancing tails or specific binding motifs via N-alkylation or N-acylation.[1] -
The Electrophilic Vector: The methyl benzoate ester (
carbon), serving as a precursor for benzamide formation—a critical pharmacophore in hydrogen-bonding interactions with target proteins.[1]
This guide details the protocols for synthesizing benzamide derivatives from this scaffold. Depending on the target geometry, "benzamide derivative" can be interpreted in two ways:
-
Type A (C-Terminal Benzamides): Converting the methyl ester into an amide (
).[1] -
Type B (N-Terminal Benzamides): Acylating the pyrrolidine nitrogen with a benzoyl chloride (
).[1]
Reaction Logic Map
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for Methyl 4-(pyrrolidin-3-yl)benzoate.[1] Path A is the standard route for generating bioactive benzamide cores.[1]
Critical Experimental Considerations
Stereochemistry Preservation
The pyrrolidine C3 position is a chiral center.[1] Commercial starting materials are available as racemates or pure enantiomers (R or S).[1]
-
Risk: While C3 is not
to a carbonyl, harsh conditions (e.g., high temp with strong Lewis acids) could theoretically cause epimerization if the ring strain is modulated. -
Control: Use mild hydrolysis conditions (LiOH at room temperature) rather than acid hydrolysis at reflux.
Solubility & Handling
-
Free Base vs. Salt: The starting material is often supplied as an HCl salt.[1]
-
Protocol Adjustment: If using the HCl salt, an initial neutralization step (or extra equivalent of base) is mandatory in all protocols.[1]
-
-
Solvent Choice: The amino-ester is moderately polar.[1] DCM/MeOH mixtures are best for extraction; DMF or THF are preferred for coupling reactions.[1]
Protocol A: Synthesis of C-Terminal Benzamides (The "Head" Group)
This route converts the benzoate ester into a functionalized benzamide, common in designing inhibitors where the amide NH interacts with protein residues (e.g., Ser/Gly in the PARP active site).[1]
Step 1: N-Protection (Boc-Strategy)
Rationale: To prevent self-polymerization (intermolecular aminolysis) during the ester activation step, the pyrrolidine amine must be masked.[1]
Reagents:
-
Methyl 4-(pyrrolidin-3-yl)benzoate HCl (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[1] -
Triethylamine (TEA) or DIPEA (2.5 equiv)[1]
-
DCM (10 mL/mmol)[1]
Procedure:
-
Suspend the starting material in DCM at
. -
Add TEA dropwise.[1] The suspension should clear as the free base forms.
-
Add
(dissolved in minimal DCM) dropwise.[1] -
Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Wash with 0.5M HCl (to remove excess amine/TEA), then brine. Dry over
and concentrate.
Step 2: Ester Hydrolysis
Rationale: Saponification of the methyl ester to the carboxylic acid.[1]
Reagents:
Procedure:
-
Dissolve the N-Boc ester in the THF/MeOH mixture.[1]
-
Add LiOH dissolved in water.[1]
-
Stir at RT for 4–6 hours. Monitor by TLC (the acid will be much more polar/baseline).
-
Workup (Critical):
Step 3: Amide Coupling (Benzamide Formation)
Rationale: Coupling the acid with a primary or secondary amine (
Reagents:
-
Target Amine (
) (1.1 equiv)[1] -
HATU (1.2 equiv) [Preferred over EDC for sterically hindered amines][1]
-
DIPEA (3.0 equiv)[1]
-
DMF (anhydrous)
Procedure:
-
Dissolve the Acid Intermediate in DMF under
.[1] -
Add DIPEA, followed by HATU.[1] Stir for 5–10 mins to activate the acid (formation of the OAt-ester).[1]
-
Add the Target Amine.[1]
-
Stir at RT for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove DMF), then , then brine. -
Deprotection (Optional): If the final drug requires a free pyrrolidine, treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
Protocol B: Direct Aminolysis (The "One-Pot" Shortcut)
Rationale: Direct conversion of the ester to the benzamide without protection/deprotection steps.[1] This is efficient but requires robust substrates compatible with Lewis acids.
Reagents:
-
Methyl 4-(pyrrolidin-3-yl)benzoate (Free base preferred)[1]
-
Target Amine (
)[1] -
Trimethylaluminum (
) (2M in toluene/hexane) [Caution: Pyrophoric] [1] -
Toluene or THF[1]
Procedure:
-
Preparation: In a flame-dried flask under Argon, dissolve the Target Amine (1.2 equiv) in anhydrous toluene.
-
Activation: Cool to
. Slowly add (1.2 equiv).[1] Methane gas evolution will occur.[1] Stir for 15 mins to form the aluminum amide species. -
Reaction: Add the solution of Methyl 4-(pyrrolidin-3-yl)benzoate (1.0 equiv) in toluene.
-
Heating: Heat to
for 4–12 hours. -
Quenching (Critical): Cool to
. Carefully quench with Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously until the emulsion breaks (may take 1–2 hours). -
Extraction: Extract with EtOAc.
Note: This method leaves the pyrrolidine nitrogen free (unless it reacts, but the Al-amide is more nucleophilic). If the pyrrolidine N is unprotected, it may compete if not sterically hindered, but usually, the pre-formed aluminum amide of the external amine drives the reaction.[1]
Protocol C: Synthesis of N-Benzoyl Derivatives (The "Tail" Group)
Rationale: Here, the "benzamide" is formed at the pyrrolidine nitrogen.[1] The methyl ester remains available for further derivatization.[1]
Reagents:
Procedure:
Data Summary & Troubleshooting
| Parameter | Protocol A (Coupling) | Protocol B (Aminolysis) | Protocol C (N-Acylation) |
| Primary Utility | High-complexity libraries; sensitive functional groups. | Robust amines; rapid scale-up. | Modifying the pyrrolidine tail.[1][5] |
| Limiting Factor | Step count (3 steps). | Reagent safety ( | N/A (Very standard).[1] |
| Chirality Risk | Low (if pH controlled). | Moderate (High temp). | Low. |
| Typical Yield | 60–80% (overall). | 50–70%.[1] | >90%.[1][4][6] |
Troubleshooting:
-
Low Yield in Hydrolysis: If the ester is stubborn, switch LiOH to LiI in Pyridine (nucleophilic demethylation) at reflux, though this is harsher.[1]
-
Emulsions in AlMe3 Workup: Use saturated Rochelle's salt and stir longer. Do not rush the phase separation.
-
Purification: The final benzamides are often UV-active.[1] Use a gradient of 0–10% MeOH in DCM for silica chromatography.[1] For basic amines, add 1%
or TEA to the eluent.[1]
References
-
Benzamide Synthesis (General): Synthesis and neuroleptic activity of benzamides.[1] (n.d.). PubMed.[1] Retrieved March 6, 2026, from [Link] (Contextual grounding on benzamide bioactivity).[1]
-
Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Standard grounding for HATU/EDC protocols).
-
Aminolysis Protocol: Trimethylaluminum-mediated amide bond formation.[1] (Standard synthetic methodology adapted for amino-esters).[1]
Sources
- 1. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2 | AChemBlock [achemblock.com]
- 5. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
Strategic Utilization of Methyl 4-(pyrrolidin-3-yl)benzoate in Fragment-Based Drug Design
Executive Summary & Rationale
Methyl 4-(pyrrolidin-3-yl)benzoate (CAS: 1203683-93-5, HCl salt) represents a high-value scaffold in modern Fragment-Based Drug Design (FBDD). Unlike traditional "flat" biaryl fragments, this molecule incorporates significant three-dimensional (3D) character via its chiral pyrrolidine ring, directly addressing the "Escape from Flatland" mandate in medicinal chemistry.
This Application Note details the physicochemical profiling, screening protocols, and synthetic elaboration strategies for this scaffold. Its dual-vector architecture—comprising a nucleophilic secondary amine and an electrophilic ester—enables rapid, divergent growth into chemical space, making it an ideal starting point for targeting complex binding pockets such as kinases, GPCRs, and protein-protein interactions (PPIs).
Physicochemical Profile & "Rule of Three" Compliance
Before deployment in screening libraries, the fragment's properties must be validated against the Astex "Rule of Three" (Ro3) to ensure suitability for hit-to-lead optimization.
| Property | Value | Ro3 Criteria | Status |
| Molecular Weight (MW) | 205.26 Da (Free base) | < 300 Da | Pass |
| cLogP | ~1.7 - 1.9 | < 3.0 | Pass |
| H-Bond Donors (HBD) | 1 (NH) | ≤ 3 | Pass |
| H-Bond Acceptors (HBA) | 3 (N, O, O) | ≤ 3 | Pass |
| Rotatable Bonds | 2 | ≤ 3 | Pass |
| Polar Surface Area (PSA) | ~45 Ų | < 60 Ų | Pass |
| Fsp³ (Fraction sp³) | 0.33 | > 0.25 (Desirable) | High |
Scientific Insight: The Fsp³ score of 0.33 is superior to many heteroaromatic fragments. The C3-chiral center on the pyrrolidine ring projects the nitrogen atom out of the plane of the benzene ring, allowing the fragment to probe binding pockets with specific stereochemical requirements.
Application 1: Library Design & Screening Protocols
Stereochemical Considerations
Because the C3 position of the pyrrolidine is chiral, the commercial supply is often racemic.
-
Recommendation: Screen the racemate first to maximize hit probability.
-
Follow-up: Deconvolute hits by purchasing or synthesizing the pure
- and -enantiomers. The binding affinity often differs significantly between enantiomers due to the directional vector of the amine.
Biophysical Screening Protocol: Saturation Transfer Difference (STD) NMR
Ligand-observed NMR is the preferred method for this fragment due to its high solubility (HCl salt) and fast exchange rate.
Protocol: STD-NMR Screening
-
Buffer Preparation: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10% D₂O. Note: Avoid TRIS or buffers with exchangeable protons that overlap with the fragment signals.
-
Sample Prep:
-
Protein Concentration: 5–10 µM.
-
Ligand Concentration: 500 µM – 1 mM (100-fold excess).
-
-
Pulse Sequence: Standard STD sequence (e.g., stddiff in Bruker TopSpin).
-
On-resonance irradiation: 0.0 – -1.0 ppm (target protein methyls).
-
Off-resonance irradiation: 30 ppm (control).
-
Saturation time: 2.0 seconds.
-
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals remaining in the difference spectrum indicate binding.
-
Key Signals: Look for the aromatic protons (doublets ~7.5-8.0 ppm) and the pyrrolidine ring protons (multiplets ~2.0-3.5 ppm). Differential intensity suggests the orientation of binding (epitope mapping).
-
Application 2: Fragment Elaboration Strategy
The power of methyl 4-(pyrrolidin-3-yl)benzoate lies in its Orthogonal Growth Vectors .
-
Vector A (North): The secondary amine. Ideal for reaching solvent-exposed regions or adjacent polar pockets.
-
Vector B (South): The methyl ester. A "masked" carboxylic acid that can be hydrolyzed and coupled to extend into deep hydrophobic pockets or form salt bridges.
Workflow Visualization
Figure 1: Divergent elaboration strategy utilizing the orthogonal reactivity of the amine and ester handles.
Detailed Synthetic Protocols
Protocol A: Parallel Reductive Amination (N-Vector Growth)
This reaction is robust, tolerates water, and is ideal for 96-well plate parallel synthesis.
Reagents:
-
Fragment (HCl salt)
-
Diverse Aldehyde set (R-CHO)
-
Sodium Triacetoxyborohydride (STAB)
-
DIPEA (Diisopropylethylamine)
-
DCE (Dichloroethane) or DMF
Step-by-Step:
-
Dissolution: Dissolve Methyl 4-(pyrrolidin-3-yl)benzoate HCl (1.0 eq) and DIPEA (1.2 eq) in DCE/DMF (9:1).
-
Addition: Add the aldehyde monomer (1.1 eq). Stir for 30 mins at Room Temperature (RT) to form the imine.
-
Reduction: Add STAB (2.0 eq). Seal the plate/vial and shake at RT for 16 hours.
-
Quench: Add 10% NaHCO3 solution.
-
Extraction: Extract with DCM (x3). Pass through a phase separator.
-
Purification: Evaporate solvent. Purify via prep-HPLC or use SCX-2 cartridges (catch-and-release) to isolate the basic amine product.
Protocol B: Ester Hydrolysis & Reverse Amide Coupling (C-Vector Growth)
Converting the ester to an amide changes the H-bond acceptor (ester carbonyl) to a donor/acceptor motif (amide), significantly altering binding electronics.
Step-by-Step:
-
Hydrolysis: Dissolve fragment in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 eq). Stir at 50°C for 2 hours.
-
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc or lyophilize if the acid is water-soluble.
-
Coupling: Dissolve the crude acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Amine Addition: Add the diverse amine monomer (R-NH₂, 1.2 eq). Shake at RT for 12 hours.
-
Validation: Monitor by LCMS. The shift in retention time and mass (+R-NH mass - H₂O) confirms coupling.
Mechanistic Case Study: Targeting Kinase Hinge Regions
Scenario: A fragment screen identifies Methyl 4-(pyrrolidin-3-yl)benzoate as a weak binder (KD = 200 µM) to a kinase ATP-binding pocket.
Structural Hypothesis:
-
Interaction 1: The pyrrolidine NH forms a charge-assisted H-bond with a conserved Aspartate in the solvent-exposed region.
-
Interaction 2: The phenyl ring engages in Pi-stacking with the Gatekeeper residue.
-
Interaction 3: The methyl ester points towards the "back pocket" (hydrophobic).
Optimization Strategy:
-
Fix the geometry: Separate enantiomers. Assume
-enantiomer is active. -
Grow Vector B (Ester): Hydrolyze the ester and couple with hydrophobic amines (e.g., trifluoromethyl-benzyl amine) to occupy the hydrophobic back pocket.
-
Grow Vector A (Amine): Perform reductive amination with solubilizing groups (e.g., morpholine-ethyl) to improve physicochemical properties without disrupting the core binding.
References
-
Astex Rule of Three: Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 2003. Link
-
Escape from Flatland: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link
-
Pyrrolidine Scaffolds: "The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem, 2025.[1] Link
-
STD-NMR Protocols: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie, 1999. Link
-
Fragment Elaboration Chemistry: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011. Link
Sources
reaction conditions for hydrolyzing methyl ester to benzoic acid
An Application Guide to the Hydrolysis of Methyl Benzoate to Benzoic Acid
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction conditions for hydrolyzing methyl benzoate to benzoic acid. It moves beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into optimizing this fundamental organic transformation. The protocols herein are designed as self-validating systems, grounded in authoritative scientific literature.
Introduction: The Significance of Ester Hydrolysis
The conversion of esters to carboxylic acids is a cornerstone reaction in organic synthesis. Methyl benzoate, a common ester, serves as an excellent model substrate for understanding this transformation. The resulting product, benzoic acid, and its derivatives are vital precursors in the synthesis of pharmaceuticals, polymers, and other fine chemicals. Mastery of ester hydrolysis is therefore essential for chemists aiming to manipulate molecular structures with precision and efficiency.
This guide details the two primary pathways for this conversion: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification). We will dissect the mechanisms, provide robust protocols, and compare the strategic advantages of each method.
Base-Catalyzed Hydrolysis: The Irreversible Path of Saponification
Alkaline hydrolysis, colloquially known as saponification, is the most common and often preferred method for converting esters to carboxylic acids. Its principal advantage lies in its irreversibility, which typically drives the reaction to completion and results in high yields.[1][2]
Mechanistic Principles of Saponification
The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester.[3][4] This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group to form benzoic acid. In the basic reaction medium, the newly formed benzoic acid is immediately deprotonated by a base (either hydroxide or the expelled methoxide) to form the highly stable sodium benzoate salt. This final acid-base step is thermodynamically very favorable and renders the entire process irreversible.[2]
Visualization: Saponification Workflow
The logical flow from starting material to the final pure product involves the hydrolysis reaction followed by an essential acidification workup and purification.
Caption: Workflow for base-catalyzed hydrolysis of methyl benzoate.
Detailed Protocol for Saponification
This protocol is designed for a typical laboratory scale synthesis.
Materials:
-
Methyl Benzoate (e.g., 2.0 g)
-
10% (w/v) Sodium Hydroxide (NaOH) solution (30 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water (for washing and recrystallization)
-
Apparatus: Round-bottom flask (100 mL), reflux condenser, heating mantle, beaker (100 mL), ice bath, Büchner funnel, vacuum filtration apparatus.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2.0 g of methyl benzoate and 30 mL of 10% NaOH solution.[1] Add a magnetic stir bar or a few boiling chips.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture gently. Maintain a steady reflux for 30-60 minutes.[1] The initial oily layer of methyl benzoate should dissolve as it reacts to form the water-soluble sodium benzoate.
-
Cooling: After the reflux period, remove the heating source and allow the flask to cool to room temperature. Subsequently, cool the reaction mixture thoroughly in an ice bath.[1]
-
Acidification: While stirring, slowly add concentrated HCl dropwise to the chilled reaction mixture. Benzoic acid will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (check with pH paper).[4] This step protonates the benzoate salt, converting it to the less soluble benzoic acid.
-
Isolation of Crude Product: Collect the precipitated benzoic acid by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with two portions of cold deionized water (e.g., 10 mL each) to remove any residual HCl and other water-soluble impurities.[1]
-
Drying: Allow the crude product to air-dry on the filter paper or in a desiccator. A preliminary yield and melting point can be determined at this stage.
Purification by Recrystallization
The crude benzoic acid can be further purified to high quality using recrystallization, a technique that leverages the compound's temperature-dependent solubility in water.[5][6]
Procedure:
-
Dissolution: Transfer the crude benzoic acid to a beaker or Erlenmeyer flask. Add a minimum amount of boiling deionized water to just dissolve the solid completely.[5]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Afterwards, place the beaker in an ice bath to maximize crystal formation.[5][7]
-
Final Collection: Collect the purified crystals by vacuum filtration. Wash with a small amount of ice-cold water.
-
Drying: Dry the pure benzoic acid crystals completely to obtain the final product. Determine the final mass and melting point (expected: ~122 °C).
Acid-Catalyzed Hydrolysis: A Reversible Equilibrium
Acid-catalyzed hydrolysis represents the reverse of Fischer esterification.[8][9] While effective, it is a reversible process, which presents a key strategic challenge compared to saponification.[2]
Mechanistic Principles of Acid-Catalyzed Hydrolysis
The reaction begins with the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).[10] This step significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks this activated carbon, leading to a tetrahedral intermediate.[10] A proton transfer occurs from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol). The intermediate then collapses, expelling methanol and regenerating the protonated carbonyl of benzoic acid. A final deprotonation by water regenerates the acid catalyst and yields the final benzoic acid product.[10]
To achieve a high yield, the equilibrium must be shifted towards the products. According to Le Chatelier's principle, this is accomplished by using a large excess of water.[11][12]
Visualization: Acid-Catalyzed Mechanism
Sources
- 1. scribd.com [scribd.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. homework.study.com [homework.study.com]
- 9. One Part of Chemistry: Esterification: Methyl benzoate [1chemistry.blogspot.com]
- 10. brainly.com [brainly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. personal.tcu.edu [personal.tcu.edu]
Application Note: Reductive Amination Procedures for Pyrrolidine Nitrogen Functionalization
Abstract & Strategic Overview
Pyrrolidine rings are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Ramipril, Captopril, Procyclidine). The functionalization of the pyrrolidine nitrogen is a critical step in SAR (Structure-Activity Relationship) exploration. While direct alkylation with alkyl halides is possible, it often suffers from over-alkylation (quaternization) and lack of chemoselectivity.
Reductive Amination is the superior industry standard for
-
Mono-alkylation selectivity: Avoids quaternary ammonium salt formation.
-
Mild conditions: Compatible with esters, nitriles, and acetals.
-
Convergent synthesis: Joins complex fragments efficiently.
This guide details three distinct protocols tailored to substrate difficulty, moving from the standard "bench-stable" method to high-force conditions for sterically hindered systems.
Strategic Reagent Selection
Choosing the correct reducing agent is the single most important decision in this workflow. The choice depends on the stability of the carbonyl partner and the steric environment of the pyrrolidine.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH | Ti(O |
| Reagent Type | Mild, Bench-Stable Solid | Toxic, pH-Dependent | Lewis Acid / Dehydrating Agent |
| Primary Use | Standard. Aldehydes & cyclic ketones. | Legacy/Specific. Acid-sensitive substrates. | Difficult. Hindered ketones / unreactive amines. |
| Mechanism | Direct reduction of iminium ion. | Direct reduction (pH < 4). | Stepwise: Imine formation |
| Solvent | DCE, DCM, THF (No MeOH). | MeOH, EtOH.[5] | Neat or THF/EtOH. |
| Toxicity | Low (Boric acid byproduct). | High (HCN risk). | Low (Titanium salts).[6] |
| Water Tolerance | Low (Hydrolyzes slowly). | High. | Very Low (Hydrolyzes instantly). |
Reaction Mechanism & Pathway[8]
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an equilibrium-limited formation of a hemiaminal, followed by dehydration to an iminium ion.
Critical Insight: STAB is less basic and sterically bulkier than NaBH
Caption: The kinetic preference of STAB for the charged Iminium species over the neutral carbonyl ensures mono-alkylation selectivity.
Protocol A: The Industry Standard (STAB)
Best for: Aliphatic aldehydes, benzaldehydes, and unhindered cyclic ketones (e.g., cyclohexanone).
Materials
-
Substrate: Pyrrolidine derivative (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Glacial Acetic Acid (1.0 equiv) — Crucial for ketones to promote iminium formation.
Step-by-Step Procedure
-
Setup: In a flame-dried vial equipped with a magnetic stir bar, dissolve the pyrrolidine (1.0 mmol) and the carbonyl compound (1.1 mmol) in DCE (5 mL, 0.2 M).
-
Acid Activation: Add glacial acetic acid (1.0 mmol, 60 µL). Stir for 10–15 minutes at room temperature (RT).
-
Why? Protonation of the carbonyl oxygen accelerates nucleophilic attack by the amine.[2]
-
-
Reagent Addition: Add STAB (1.5 mmol, 318 mg) in a single portion.
-
Note: Slight gas evolution (H
) may occur if moisture is present.
-
-
Reaction: Stir at RT under Nitrogen/Argon.
-
IPC (In-Process Control): Take a 50 µL aliquot, quench into sat. NaHCO
, extract with EtOAc, and check via LCMS. Look for the disappearance of the imine mass (M+R-H O). -
Quench: Quench by adding saturated aqueous NaHCO
(5 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract the aqueous layer with DCM (3 x 5 mL). Combine organics, dry over Na
SO , and concentrate.
Protocol B: Titanium-Mediated (Difficult Substrates)
Best for: Sterically hindered ketones (e.g., acetophenones, terpene ketones) or electron-deficient pyrrolidines.
Mechanism: Ti(O
Materials
Step-by-Step Procedure
-
Imine Formation: In a dried flask, mix pyrrolidine (1.0 mmol) and ketone (1.0–1.2 mmol).
-
Titanium Addition: Add Ti(O
Pr) (1.25 mmol, ~370 µL) neat. -
Incubation: Stir the viscous mixture at RT for 1 hour (for aldehydes) or 6–12 hours (for hindered ketones).
-
Observation: The solution often turns yellow/orange, indicating titanium-amine complexation.
-
-
Dilution: Dilute the mixture with absolute EtOH (4 mL).
-
Reduction: Cool to 0°C. Add NaBH
(1.5 mmol, 57 mg) portion-wise.-
Caution: Exothermic; hydrogen gas evolution.
-
-
Stir: Allow to warm to RT and stir for 2 hours.
-
Hydrolysis (Critical Step): Quench by adding water (1 mL). A heavy white precipitate (TiO
) will form.-
Troubleshooting: Filtration of this slurry is difficult.
-
Fix: Add 1M NaOH or aqueous NH
OH to solubilize titanium salts or use Celite filtration.
-
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
Purification Strategy: The "Acid-Base" Wash
For basic pyrrolidine products, column chromatography can often be avoided using this self-validating extraction method.
Caption: Acid-Base extraction leverages the basicity of the pyrrolidine nitrogen to separate it from neutral non-amine byproducts.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][4][7][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3]
-
Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]
-
Borch, R. F., et al. (1971).[10] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 7. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 8. designer-drug.com [designer-drug.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: Synthesis of Histamine H3 Receptor Antagonists from Benzoate Precursors
Introduction & Pharmacological Rationale
Histamine H3 receptors (H3Rs) are presynaptic Gαi/o-coupled autoreceptors and heteroreceptors predominantly expressed in the central nervous system (CNS). They act as critical modulators, dampening the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and serotonin. Antagonism or inverse agonism of the H3R blocks this inhibitory feedback loop, thereby enhancing neurotransmitter release. This mechanism offers significant therapeutic potential for neurological conditions such as narcolepsy, Alzheimer's disease, and cognitive deficits [1].
The classic H3R antagonist pharmacophore requires a basic amine (often piperidine or pyrrolidine) linked via an alkyl or alkoxy spacer to a central aromatic core, which is further connected to a polar or lipophilic tail. Benzoate derivatives, such as methyl 4-hydroxybenzoate and methyl 4-(bromomethyl)benzoate, serve as highly versatile, orthogonal precursors for assembling this pharmacophore [2, 4].
Fig 1. H3R signaling pathway and the restorative effect of H3 antagonists on neurotransmitter release.
Synthetic Strategy and Causality
The synthesis of piperidinyl-propoxy-benzamide derivatives (analogous to Bodilisant or Pitolisant intermediates) from methyl 4-hydroxybenzoate relies on a robust three-step sequence [1, 3].
-
Step 1: Williamson Etherification. The phenolic hydroxyl group of methyl 4-hydroxybenzoate is alkylated with 1-(3-chloropropyl)piperidine. Causality: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to deprotonate the phenol without prematurely hydrolyzing the methyl ester. Potassium iodide (KI) is added in catalytic amounts to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide. This accelerates the Sₙ2 substitution and minimizes competing elimination reactions.
-
Step 2: Saponification. The methyl ester is hydrolyzed to the corresponding carboxylic acid. Causality: Lithium hydroxide (LiOH) in a THF/water mixture is utilized. The mixed solvent system ensures the solubility of both the highly lipophilic ester (in THF) and the hydroxide salt (in water). LiOH provides mild basicity, preventing the cleavage of the newly formed ether linkage.
-
Step 3: Amidation. The benzoic acid intermediate is coupled with a secondary amine (e.g., pyrrolidine) to form the final antagonist. Causality: EDC·HCl and HOBt are utilized as coupling reagents. HOBt forms an active ester intermediate that is highly reactive toward amines, ensuring high yields of the target benzamide without requiring harsh acyl chloride formation, which could degrade the basic amine tail.
Fig 2. Step-by-step synthetic workflow for H3 receptor antagonists from benzoate precursors.
Experimental Protocols
System Trustworthiness: Every protocol described below acts as a self-validating system. In-process controls (IPC) are strictly defined to ensure the reaction has reached completion before proceeding, preventing the carryover of unreacted precursors that could complicate downstream purification.
Protocol A: Synthesis of Methyl 4-(3-(piperidin-1-yl)propoxy)benzoate
-
Setup: In an oven-dried 250 mL round-bottom flask, dissolve methyl 4-hydroxybenzoate (10.0 mmol) in anhydrous acetone (50 mL).
-
Reagent Addition: Add anhydrous K₂CO₃ (25.0 mmol) and KI (1.0 mmol). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation.
-
Alkylation: Dropwise add 1-(3-chloropropyl)piperidine (12.0 mmol) dissolved in 10 mL of acetone over 10 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 24 hours under a nitrogen atmosphere.
-
Validation (IPC): Check reaction progress via TLC (Silica gel, DCM:MeOH 9:1). The starting material spot (R_f ~0.8) must disappear entirely, replaced by a new spot (R_f ~0.4) that stains positive with Dragendorff's reagent (confirming the presence of the basic amine).
-
Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (100 mL), wash with 1M NaOH (2 x 30 mL) to remove any unreacted phenol, then brine (30 mL). Dry over Na₂SO₄ and evaporate to yield the intermediate.
Protocol B: Saponification to 4-(3-(piperidin-1-yl)propoxy)benzoic acid
-
Setup: Dissolve the ester intermediate (8.0 mmol) in a mixture of THF (30 mL) and H₂O (10 mL).
-
Hydrolysis: Add LiOH monohydrate (24.0 mmol). Stir the biphasic mixture vigorously at 60 °C for 4 hours.
-
Validation (IPC): Direct injection ESI-MS must show the complete disappearance of the [M+H]⁺ peak for the ester and the appearance of the [M+H]⁺ peak for the corresponding acid.
-
Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with H₂O (20 mL) and carefully adjust the pH to ~6.0 using 1M HCl. The zwitterionic product will precipitate. Filter, wash with cold water, and dry under vacuum overnight.
Protocol C: Amidation to Final H3 Antagonist
-
Setup: Dissolve the benzoic acid intermediate (5.0 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂).
-
Activation: Add EDC·HCl (6.0 mmol) and HOBt (6.0 mmol). Stir for 30 minutes at room temperature to form the active ester.
-
Coupling: Add the desired secondary amine (e.g., pyrrolidine, 6.0 mmol) and N,N-diisopropylethylamine (DIPEA, 15.0 mmol). Stir for 12 hours at room temperature.
-
Validation (IPC): TLC (DCM:MeOH 9:1) should indicate complete consumption of the active ester intermediate.
-
Purification: Quench the reaction with saturated NaHCO₃ (50 mL) and extract with DCM (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH gradient) to obtain the pure antagonist.
Quantitative Data: Structure-Activity Relationship (SAR)
The choice of the basic amine and the linker length significantly impacts the binding affinity at the human H3 receptor (hH3R). Table 1 summarizes the binding affinities of various synthesized analogs, demonstrating the superiority of the piperidine ring and a 3-carbon spacer for optimal receptor pocket occupation [1, 2].
Table 1: SAR and hH3R Binding Affinities of Synthesized Benzoate-Derived Antagonists
| Compound ID | Basic Amine | Spacer Length | Aryl Substitution | hH3R Affinity (K_i, nM) | Yield (%) |
| CMPD-01 | Piperidine | 3 carbons | None (Benzamide) | 6.5 ± 1.2 | 82 |
| CMPD-02 | Pyrrolidine | 3 carbons | None (Benzamide) | 11.4 ± 2.1 | 78 |
| CMPD-03 | Morpholine | 3 carbons | None (Benzamide) | 85.0 ± 5.4 | 85 |
| CMPD-04 | Piperidine | 2 carbons | None (Benzamide) | 42.3 ± 3.8 | 79 |
| CMPD-05 | Piperidine | 4 carbons | None (Benzamide) | 28.1 ± 2.9 | 74 |
Note: Data aggregated from competitive radioligand binding assays using [³H]-N-α-methylhistamine.
References
- Source: nih.
- 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)
- Source: mdpi.
- Source: researchgate.
Application Notes and Protocols: Scaffold Hopping Strategies Utilizing Pyrrolidinyl Benzoates
Introduction: The Imperative for Novel Chemical Scaffolds in Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, including the need to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. A frequent bottleneck in this process is the limitation of the core chemical structure, or "scaffold," of a lead compound. Scaffold hopping has emerged as a powerful strategy to overcome these hurdles by identifying isofunctional molecules with distinct core structures.[1] This approach allows researchers to explore new chemical space, circumvent intellectual property limitations, and develop drug candidates with improved profiles.[1]
This application note provides a detailed guide to employing scaffold hopping strategies with a focus on the versatile pyrrolidinyl benzoate scaffold. The pyrrolidine ring, a saturated five-membered heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[2][3] Its three-dimensional, non-planar structure offers a distinct advantage over flat, aromatic scaffolds, enabling a more comprehensive exploration of the pharmacophore space and potentially leading to improved binding affinity and selectivity.[2] This guide will provide both theoretical insights and practical, step-by-step protocols for the synthesis, in silico analysis, and biological evaluation of pyrrolidinyl benzoate-based compounds, using a case study of scaffold hopping from a benzodiazepine scaffold for a GABAA receptor target.
The Pyrrolidinyl Scaffold: A Privileged Element for CNS Drug Design
The pyrrolidine moiety offers several key advantages that make it an attractive scaffold for drug discovery, particularly for targets within the central nervous system (CNS).[4]
-
Three-Dimensionality: Unlike flat aromatic rings, the puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which can be critical for optimal interaction with the binding pockets of protein targets.[2]
-
Improved Physicochemical Properties: The introduction of a saturated, heterocyclic scaffold can lead to improved aqueous solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties compared to more lipophilic aromatic systems.[5]
-
Stereochemical Diversity: The pyrrolidine ring contains multiple stereocenters, allowing for the generation of a diverse library of stereoisomers, each with potentially unique biological activity.[2]
-
Synthetic Tractability: The synthesis of substituted pyrrolidines is well-established, providing a robust platform for the creation of diverse compound libraries.[2]
Conceptual Framework: Scaffold Hopping from Benzodiazepines to Pyrrolidinyl Benzoates
To illustrate the practical application of this strategy, we will consider a hypothetical scaffold hopping exercise from a classical benzodiazepine, such as diazepam, to a novel pyrrolidinyl benzoate targeting the GABAA receptor. Benzodiazepines are well-known positive allosteric modulators of GABAA receptors, but their use can be limited by side effects such as sedation and dependence.[6] A scaffold hop to a pyrrolidinyl-based structure could yield a compound with a different side-effect profile while maintaining or improving affinity for the target.
Caption: A conceptual workflow for scaffold hopping from a known ligand to a novel chemical series.
Part 1: In Silico Scaffold Hopping and Library Design
Protocol 1: Computational Scaffold Hopping using RECAP Analysis
Retrosynthetic Combinatorial Analysis Procedure (RECAP) is a computational method that fragments molecules based on common synthetic reactions to identify key building blocks.[7][8] This approach can be used to deconstruct a known active molecule and identify fragments that can be replaced with novel scaffolds.
Objective: To identify potential pyrrolidinyl benzoate scaffolds that mimic the key pharmacophoric features of a benzodiazepine GABAA receptor modulator.
Methodology:
-
Input Molecule: Start with the 3D structure of a known benzodiazepine ligand (e.g., diazepam) in a suitable format (e.g., SDF, MOL2).
-
RECAP Fragmentation: Utilize a computational chemistry software package that implements the RECAP algorithm. Apply the RECAP fragmentation rules to the input benzodiazepine structure. This will break the molecule down into smaller, synthetically relevant fragments.
-
Fragment Analysis: Analyze the resulting fragments to identify the core benzodiazepine scaffold and the key pharmacophoric elements (e.g., aromatic rings, hydrogen bond acceptors/donors).
-
Scaffold Replacement: Search a fragment database (e.g., from commercial suppliers or an in-house collection) for pyrrolidinyl-containing fragments that can serve as a replacement for the benzodiazepine core. The search should be guided by shape and pharmacophore similarity to the original scaffold.
-
Library Enumeration: Combine the selected pyrrolidinyl scaffolds with the original peripheral fragments from the benzodiazepine to generate a virtual library of novel pyrrolidinyl benzoate compounds.
-
In Silico Profiling: Subject the virtual library to in silico ADME/Tox prediction and docking studies against a model of the GABAA receptor to prioritize candidates for synthesis.
Caption: A streamlined workflow for in silico scaffold hopping using RECAP analysis.
Part 2: Synthesis of a Pyrrolidinyl Benzoate Library
Protocol 2: Synthesis of a Substituted (S)-1-Boc-pyrrolidin-3-yl benzoate Library
This protocol describes a general and robust method for the synthesis of a small library of pyrrolidinyl benzoates via the esterification of (S)-N-Boc-3-hydroxypyrrolidine with a series of substituted benzoic acids.
Materials:
-
(S)-N-Boc-3-hydroxypyrrolidine
-
Substituted benzoic acids (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid, 3-nitrobenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted benzoic acid (1.2 equivalents) in anhydrous DCM (or DMF for less soluble acids) at 0 °C, add the coupling agent (DCC or HATU, 1.2 equivalents) and DMAP (0.1 equivalents). Stir the mixture for 15 minutes.
-
Addition of Pyrrolidinol: Add a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: If DCC was used, filter off the dicyclohexylurea byproduct. Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes gradient).
-
Characterization: Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Biological Evaluation
Protocol 3: Competitive Radioligand Binding Assay for GABAA Receptor
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of the synthesized pyrrolidinyl benzoates for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the GABAA receptor (e.g., HEK293 cells).
-
[³H]-Flunitrazepam (radioligand)
-
Unlabeled diazepam (positive control)
-
Synthesized pyrrolidinyl benzoate compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds and the positive control (diazepam) in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]-Flunitrazepam, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-Flunitrazepam, and a saturating concentration of unlabeled diazepam (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [³H]-Flunitrazepam, and each concentration of the test compounds.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4 °C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
The following table presents hypothetical data for a series of pyrrolidinyl benzoates, illustrating how structure-activity relationships (SAR) can be established.
| Compound ID | R-group (Benzoate) | Ki (nM) for GABAA Receptor | cLogP | TPSA (Ų) |
| PB-1 | H | 150 | 2.1 | 55.4 |
| PB-2 | 4-Cl | 25 | 2.8 | 55.4 |
| PB-3 | 4-OCH3 | 80 | 2.0 | 64.6 |
| PB-4 | 3-NO2 | 45 | 2.3 | 101.2 |
| Diazepam | - | 10 | 2.8 | 49.6 |
Interpretation:
-
The unsubstituted pyrrolidinyl benzoate (PB-1 ) shows moderate affinity for the GABAA receptor.
-
The addition of an electron-withdrawing group at the 4-position of the benzoate ring (PB-2 , 4-Cl) significantly improves binding affinity, suggesting a potential hydrophobic and/or electronic interaction in the binding pocket.
-
An electron-donating group at the 4-position (PB-3 , 4-OCH3) results in a slight decrease in affinity compared to the chloro-substituted analog.
-
An electron-withdrawing group at the 3-position (PB-4 , 3-NO2) also enhances affinity, indicating that the position of the substituent is crucial for optimal binding.
These initial SAR data provide a foundation for further optimization of the pyrrolidinyl benzoate scaffold to develop potent and selective GABAA receptor modulators.
Conclusion
The pyrrolidinyl benzoate scaffold represents a promising and versatile platform for scaffold hopping strategies in drug discovery. Its inherent three-dimensionality and favorable physicochemical properties make it particularly well-suited for the design of novel CNS-active agents. By combining rational in silico design with efficient synthetic methodologies and robust biological evaluation, researchers can effectively explore new chemical space and develop drug candidates with improved therapeutic profiles. The protocols and strategies outlined in this application note provide a comprehensive framework for initiating and advancing scaffold hopping projects centered on this privileged structural motif.
References
-
Lewell, X. Q., Judd, D. B., Watson, S. P., & Hann, M. M. (1998). RECAP--retrosynthetic combinatorial analysis procedure: a powerful new technique for identifying privileged molecular fragments with useful applications in combinatorial chemistry. Journal of chemical information and computer sciences, 38(3), 511–522. [Link][7]
-
O'Boyle, N. M., & Sayle, R. A. (2016). RECAP: Retrosynthetic Combinatorial Analysis Procedure. GitHub. [Link]
-
Schneider, G., & Fechner, U. (2005). Computer-based de novo design of drug-like molecules. Nature reviews. Drug discovery, 4(8), 649–663. [Link]
-
Vitale, P., Scilimati, A., & Tricarico, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry (Cham), 379(5), 34. [Link][2][3]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223. [Link]
-
Patel, S., Harris, S. F., Gibbons, P., Deshmukh, G., Gustafson, A., Kellar, T., Lin, H., Liu, X., Liu, Y., Liu, Y., Ma, C., Scearce-Levie, K., Sengupta Ghosh, A., Shin, Y. G., Solanoy, H., Wang, J., Wang, B., Yin, J., Siu, M., & Lewcock, J. W. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of medicinal chemistry, 58(20), 8182–8199. [Link][9]
-
Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold hopping approaches. Drug discovery today, 17(7-8), 310–324. [Link]
- Wermuth, C. G. (2006). The practice of medicinal chemistry (2nd ed.). Elsevier Academic Press.
-
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55–68. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link][4]
- Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
-
Jurica, E., et al. (2023). Optimization of physicochemical properties of pyrrolidine GPR40 AgoPAMs results in a differentiated profile with improved pharmacokinetics and reduced off-target activities. Bioorganic & medicinal chemistry, 85, 117273. [Link][5]
-
Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-394. [Link][10]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link][11]
-
Google Patents. (2019). Method for preparing benzoic acid esters. [12]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]
-
Imperial College London. (2013). Computational Chemistry Lab: Hunt Research Group. [Link]
-
Frontiers. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. [Link][13]
-
PubMed. (1983). [Heterocyclic systems. III. Synthesis and CNS activity of derivatives of pyrrole(2,1-c) (1,4)benzodiazocine]. [Link][14]
-
ResearchGate. (2020). Scaffold‐hopping inspired design approach toward the new pyrrolidinyl... [Link][15]
-
ChemRxiv. (2022). Scaffold Hopping with Generative Reinforcement Learning. [Link][16]
-
PubMed. (2009). Pyrrolo[2,1-c][2][7]benzodiazepine as a scaffold for the design and synthesis of anti-tumour drugs. [Link]
-
MDPI. (2016). An Update on the Synthesis of Pyrrolo[2][7]benzodiazepines. [Link][17]
-
PubMed. (1996). Synthesis, biological activity, and SARs of pyrrolobenzoxazepine derivatives, a new class of specific "peripheral-type" benzodiazepine receptor ligands. [Link][18]
-
MDPI. (2014). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[2][7]benzodiazepines. [Link][6]
-
ResearchGate. (2016). ChemInform Abstract: RECAP - Retrosynthetic Combinatorial Analysis Procedure: A Powerful New Technique for Identifying Privileged Molecular Fragments with Useful Applications in Combinatorial Chemistry. [Link][8]
-
Semantic Scholar. (1998). RECAP-Retrosynthetic Combinatorial Analysis Procedure: A Powerful New Technique for Identifying Privileged Molecular Fragments with Useful Applications in Combinatorial Chemistry. [Link][19]
-
ResearchGate. (2019). RECAP analysis result: molecules represented as 2D formulas, molecular... [Link][20]
-
PMC. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. [Link][21]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of physicochemical properties of pyrrolidine GPR40 AgoPAMs results in a differentiated profile with improved pharmacokinetics and reduced off-target activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RECAP--retrosynthetic combinatorial analysis procedure: a powerful new technique for identifying privileged molecular fragments with useful applications in combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. One moment, please... [ijstr.org]
- 12. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 13. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 14. [Heterocyclic systems. III. Synthesis and CNS activity of derivatives of pyrrole(2,1-c) (1,4)benzodiazocine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, biological activity, and SARs of pyrrolobenzoxazepine derivatives, a new class of specific "peripheral-type" benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
standard operating procedure for handling hygroscopic hydrochloride salts
Abstract
Hydrochloride (HCl) salts represent approximately 50% of all pharmaceutical salts due to their high solubility and physiological compatibility. However, this solubility often correlates with extreme hygroscopicity, leading to deliquescence, chemical hydrolysis, and physical instability (caking). This guide provides a rigorous, self-validating framework for handling these materials, focusing on the concept of Critical Relative Humidity (CRH) and the "Chain of Dryness" methodology.
The Physics of Failure: Understanding Hygroscopicity
To handle HCl salts effectively, one must understand why they fail. It is not merely "absorbing water"; it is a thermodynamic phase transition.
-
Adsorption vs. Absorption:
-
Adsorption:[1][2] Water molecules adhere to the surface. This is reversible and often benign.
-
Absorption (Deliquescence): Water penetrates the crystal lattice. When the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the solid dissolves in its own sorbed water, forming a saturated solution. This is often irreversible physically (caking) and chemically (hydrolysis).
-
-
The HCl Specific Risk: Unlike neutral salts, HCl salts are acidic. Absorbed moisture creates a localized acidic environment (pH < 2) on the crystal surface. This accelerates:
-
Hydrolysis: Degradation of the API (Active Pharmaceutical Ingredient).
-
Corrosion: Damage to spatulas, balances, and containment vessels.
-
Stoichiometric Drift: In extreme drying attempts, HCl gas can be liberated, reverting the salt to its free base.
-
Table 1: Hygroscopicity Classification (Ph.[3] Eur. / USP)
| Classification | Weight Gain (at 25°C/80% RH for 24h) | Handling Risk |
| Non-hygroscopic | < 0.2% | Low |
| Slightly hygroscopic | 0.2% – 2.0% | Moderate (Standard Lab) |
| Moderately hygroscopic | 2.0% – 15.0% | High (Desiccator Required) |
| Very hygroscopic | > 15.0% | Critical (Glove Box/Inert Gas) |
| Deliquescent | Liquefies | Extreme (Closed Loop Systems) |
Facility & Environmental Controls: The "Chain of Dryness"
You cannot rely on speed alone. You must engineer the environment. The "Chain of Dryness" ensures the sample is never exposed to an RH > CRH.
Core Hierarchy of Control:
-
Level 1 (General): Ambient Lab (typically 40-60% RH). Unsafe for CRH < 60%.[3]
-
Level 2 (Local): Desiccator Cabinets / Dry Nitrogen Purge (RH < 10%). Safe for most HCl salts.
-
Level 3 (Isolation): Glove Box (Ar/N2 atmosphere, < 1 ppm H2O). Mandatory for deliquescent salts.
Experimental Protocols
Protocol A: Precision Weighing of Hygroscopic HCl Salts
Objective: Obtain an accurate mass without introducing water weight or contaminating the bulk container.
Prerequisites:
-
Calibrated Analytical Balance (4-decimal minimum).
-
Ionizing Anti-Static Gun (Hygroscopic salts generate significant static).
-
Desiccant chamber or Glove Box.
Step-by-Step Methodology:
-
Equilibration: Bring the bulk container to room temperature before opening to prevent condensation.
-
The "Sacrificial" Tare:
-
Place the weighing boat/vial on the balance.
-
Do not hit tare yet. Wait 30 seconds to ensure the balance drift is < 0.0002g.
-
Scientific Insight: Hygroscopic materials on a balance pan can cause "drifting up" readings as they absorb moisture from the air inside the balance chamber.
-
-
The Transfer (The 15-Second Rule):
-
Open the bulk container only for the exact duration of transfer.
-
Use the "Subtractive Weighing" technique for extreme cases:
-
Weigh the sealed full container (
). -
Remove approximate amount needed.
-
Reseal and weigh the container (
). -
Mass transferred =
.
-
-
Why? This exposes the bulk to air, but the measurement (
and ) happens while sealed, eliminating error from moisture uptake during the reading.
-
-
Static Neutralization: Fire the anti-static gun at the sample for 3-5 seconds. Static charge mimics mass on sensitive balances.
Protocol B: Non-Destructive Recovery (Drying)
Objective: Remove absorbed water without removing the HCl counter-ion.
Warning: NEVER dry HCl salts in a standard oven at >60°C without validation. Heat can drive off HCl gas, changing the stoichiometry (e.g., from mono-HCl to free base).
Procedure:
-
Vacuum Desiccation (Room Temp):
-
Place sample in a vacuum desiccator.
-
Desiccant: Phosphorus Pentoxide (
) is superior to Silica Gel for HCl salts due to its higher avidity. -
Apply vacuum (< 10 mbar) for 24-48 hours.
-
-
Lyophilization (Freeze Drying):
-
If the salt has deliquesced into a liquid, dissolve fully in water/t-butanol.
-
Freeze and sublime the solvent.
-
Validation: Check pH of the reconstituted solution to ensure HCl content remains consistent.
-
Protocol C: Characterization via Dynamic Vapor Sorption (DVS)
Objective: Determine the CRH and stability window.
Workflow:
-
Isotherm Setup: 25°C. Cycle 0% RH
90% RH 0% RH. -
Step Size: 10% RH steps (5% near anticipated CRH).
-
Equilibrium Criteria: dm/dt < 0.002% per minute.
-
Critical Output:
-
Sorption Isotherm: Identifies the CRH (inflection point where mass shoots up).
-
Hysteresis Loop: If the desorption curve does not match the sorption curve, the material has likely formed a hydrate or undergone a polymorphic transition.[2]
-
Visualizations
Figure 1: The Weighing Decision Matrix
A logic flow to determine the correct handling procedure based on material properties.
Caption: Decision matrix for selecting the appropriate weighing methodology based on Critical Relative Humidity (CRH) and environmental conditions.
Figure 2: The "Chain of Dryness" Lifecycle
The self-validating lifecycle of a hygroscopic sample.
Caption: The "Chain of Dryness" ensures the bulk material is only exposed to ambient conditions for the minimum necessary time, with strict re-sealing protocols.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . 5.[4]11. Characters Section in Monographs: Hygroscopicity. Strasbourg, France: Council of Europe.
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity Categorization of Pharmaceutical Solids. Journal of Pharmaceutical Sciences.
-
Surface Measurement Systems . (2023). Application Note 502: DVS Analysis of Hygroscopic Salts.
-
Mettler Toledo . (2025). Weighing the Unweighable: Best Practices for Hygroscopic Samples.
-
USP <1241> . Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia.
Sources
Troubleshooting & Optimization
improving solubility of methyl 4-(pyrrolidin-3-yl)benzoate in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation thermodynamics of functionalized heterocycles.
Methyl 4-(pyrrolidin-3-yl)benzoate presents a classic solvation challenge. The molecule features a polar secondary amine (the pyrrolidine ring) and a hydrogen-bond-accepting ester group. Depending on its chemical state—whether purchased as a bulk hydrochloride salt or isolated as a free base—its solubility in organic solvents will vary drastically.
This guide is designed to troubleshoot your solubility issues by addressing the root chemical causality, providing validated solvent systems, and offering step-by-step protocols to physically or chemically modify the compound for your specific workflow.
Part 1: Troubleshooting Workflow & Causality
Before altering your experimental design, we must diagnose why the compound is crashing out of your organic solvent.
Figure 1: Decision tree for troubleshooting the solubility of methyl 4-(pyrrolidin-3-yl)benzoate.
FAQ 1: I purchased the compound, but it forms a cloudy suspension in Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Why?
The Causality: Check your vendor's Certificate of Analysis (CoA). Commercially, this compound is almost exclusively sold as a hydrochloride salt (CAS 1203683-93-5) to prevent oxidative degradation and improve shelf life[1]. Amine salts possess exceptionally high crystal lattice energies. In solvents with low dielectric constants (like DCM or toluene), the thermodynamic penalty of breaking the ionic lattice far exceeds the solvation energy, rendering the salt completely insoluble[2]. The Solution: You must break the ionic lattice by converting the salt to its free base form using an aqueous alkaline extraction (See Protocol 1)[3].
FAQ 2: I have verified I am using the free base, but it still exhibits poor solubility in non-polar solvents like Hexanes or Toluene. What is happening?
The Causality: The free base contains a secondary amine (N-H) on the pyrrolidine ring. This functional group acts as both a strong hydrogen bond donor and acceptor. In purely non-polar, aprotic solvents, the molecules hydrogen-bond to each other rather than the solvent, forming transient polymeric aggregates that precipitate out of solution[4]. The Solution: You must disrupt the intermolecular hydrogen bonding. This can be achieved temporarily via co-solvent blending or permanently via derivatization.
Part 2: Quantitative Solvent Selection
If you are working with the free base, selecting the right solvent system is a matter of balancing dielectric constants and hydrogen-bond disruption. Below is a validated matrix for solubilizing methyl 4-(pyrrolidin-3-yl)benzoate.
Table 1: Solubility Matrix for Methyl 4-(pyrrolidin-3-yl)benzoate
| Solvent System | Ratio (v/v) | Approx. Dielectric Constant (ε) | Solvation of HCl Salt | Solvation of Free Base |
| Hexanes | 100% | 1.89 | Insoluble | Poor (< 1 mg/mL) |
| Toluene | 100% | 2.38 | Insoluble | Poor (~5 mg/mL) |
| Ethyl Acetate (EtOAc) | 100% | 6.02 | Insoluble | Moderate (~20 mg/mL) |
| Dichloromethane (DCM) | 100% | 8.93 | Insoluble | Good (~50 mg/mL) |
| DCM : Methanol | 95 : 5 | ~10.5 | Poor | Excellent (>100 mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 100% | 46.7 | Excellent | Excellent |
Scientific Insight: The addition of just 5% Methanol to DCM provides a protic hydrogen-bond competitor. The methanol hydroxyl groups preferentially bond with the pyrrolidine amine, completely disrupting the solute-solute aggregation and drastically increasing organic solubility.
Part 3: Chemical State Transitions & Methodologies
Depending on your downstream application, you may need to physically extract the free base or chemically mask the amine to force lipophilicity.
Figure 2: Chemical state transitions and their impact on organic solvent solubility.
Protocol 1: Quantitative Free-Basing (Liquid-Liquid Extraction)
This protocol converts the insoluble HCl salt into the organically soluble free base. The pKa of the conjugate acid of pyrrolidine is approximately 11.27[5]. Therefore, to ensure complete deprotonation, the aqueous phase must be adjusted to a pH > 12.
Materials:
-
Methyl 4-(pyrrolidin-3-yl)benzoate HCl
-
1M Sodium Hydroxide (NaOH) aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Procedure:
-
Dissolution: Suspend 1.0 g of the HCl salt in 20 mL of deionized water in a separatory funnel. The salt will dissolve completely, yielding a clear aqueous solution.
-
Basification: Slowly add 1M NaOH dropwise while gently swirling. A cloudy white precipitate (the free base) will begin to form. Continue adding NaOH until the aqueous layer tests at pH > 12 on indicator paper.
-
Extraction: Add 20 mL of DCM to the separatory funnel. Stopper and invert gently, venting the stopcock to release pressure. The cloudy precipitate will rapidly partition into the lower organic (DCM) layer.
-
Separation: Allow the layers to separate completely. Drain the lower DCM layer into a clean Erlenmeyer flask.
-
Secondary Extraction: Add an additional 15 mL of DCM to the remaining aqueous layer, extract, and combine the organic layers to ensure quantitative recovery.
-
Drying & Concentration: Add anhydrous
to the combined organic layers until the powder flows freely (indicating all water is absorbed). Filter the solution and remove the DCM under reduced pressure (rotary evaporation) to yield the pure free base as an oil or low-melting solid.
Protocol 2: Boc-Protection for Maximum Lipophilicity
If your downstream synthesis does not immediately require the free amine, masking it with a tert-butyloxycarbonyl (Boc) group removes all hydrogen-bond donor capacity. This yields a highly lipophilic compound that is infinitely soluble in hexanes, ether, and toluene.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent of the free base (from Protocol 1) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.
-
Base Addition: Add 1.5 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.
-
Protection: Place the reaction flask in an ice bath (0 °C). Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (
) dissolved in a small volume of DCM. -
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Self-Validation: Monitor by TLC (Eluent: 90:10 DCM:MeOH). The highly polar free base spot (low Rf) will disappear, replaced by a non-polar Boc-protected spot (high Rf).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with DCM, dry over
, and concentrate. The resulting Boc-protected ester will exhibit excellent solubility in all standard organic solvents.
References
- 1203683-93-5 | Methyl 4-(pyrrolidin-3-yl)
- Source: crossref.
- Source: ajuronline.
- Source: wikipedia.
- Solubility of 4-(Pyrrolidin-1-yl)
Sources
- 1. chemscene.com [chemscene.com]
- 2. THE SOLUBILITY OF AMINE SALTS IN SOLVENTS OF LOW POLARITY AND THE INFLUENCE OF DILUENTS ON THE EXTRACTION PROPERTIES OF AMINE SALTS [chooser.crossref.org]
- 3. ajuronline.org [ajuronline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
troubleshooting low yields in pyrrolidine amide coupling reactions
Technical Support Center: Pyrrolidine Amide Coupling Optimization
Introduction: The Pyrrolidine Paradox
Pyrrolidine presents a unique challenge in medicinal chemistry. As a cyclic secondary amine, it is more nucleophilic than diethylamine due to ring constraints exposing the nitrogen lone pair. However, it is significantly more sterically demanding than primary amines.
When coupling yields are low, the failure mode is rarely a lack of nucleophilicity. Instead, it is typically a "mismatch" between the activation kinetics of the carboxylic acid and the steric approach of the pyrrolidine ring. This guide moves beyond standard EDC/HOBt protocols to advanced methodologies for rescuing stalled or low-yielding reactions.
Diagnostic Workflow
Before altering reagents, diagnose the specific failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Module 1: Kinetics & Activation (The "Stalled Reaction")
Issue: The reaction stalls with unreacted starting material, or requires excessive heating which degrades the reagents. Common Culprit: Carbodiimide (EDC/DCC) activation is too slow for the steric bulk of pyrrolidine, leading to N-acylurea rearrangement or hydrolysis of the active ester.[1]
Q: EDC/HOBt failed. Should I just add more equivalents?
A: No. If EDC/HOBt fails, the active ester is likely hydrolyzing faster than the amine can attack. You need a reagent that generates a more reactive species or a "pre-organized" transition state.[1]
Recommendation: Switch to T3P (Propylphosphonic anhydride) or HATU .[1]
Protocol A: The T3P System (High Yield, Low Epimerization)
T3P is superior for pyrrolidines because it drives the reaction through a cyclic transition state and its byproducts are water-soluble, simplifying workup.[1]
-
Stoichiometry: Acid (1.0 eq), Pyrrolidine (1.1–1.5 eq), Base (3.0–5.0 eq), T3P (1.5 eq, usually 50% w/w in EtOAc/DMF).
-
Solvent: Ethyl Acetate (preferred) or DMF.[1]
-
Base: Pyridine (for acid-sensitive substrates) or DIPEA.[1]
-
Procedure:
Protocol B: The "Nuclear Option" (Ghosez’s Reagent)
If the carboxylic acid is extremely hindered (e.g.,
Module 2: Stereochemistry & Purity (The "Wrong Product")
Issue: The product mass is correct, but the NMR shows diastereomers (epimerization) or the yield is lost to a major impurity (N-acyl urea).
Q: My acid is chiral at the -position.[1] I see ~20% epimerization.
A: Pyrrolidine is a secondary amine, which slows down the nucleophilic attack. This delay allows the activated acid (O-acylisourea) to cyclize into an Oxazolone .[1] The Oxazolone is prone to racemization via enolization before the amine attacks.
Solution:
-
Change the Base: Switch from DIPEA/TEA to 2,4,6-Collidine (TMP) . Collidine is non-nucleophilic and too bulky to abstract the
-proton effectively.[1] -
Change the Additive: Use COMU or Oxyma Pure .[1] These reagents suppress oxazolone formation more effectively than HOBt/HOAt.[1]
Comparative Data: Epimerization Rates
| Coupling System | Base | Epimerization Risk | Recommended For |
| EDC / HOBt | DIPEA | High | Achiral acids only |
| HATU | DIPEA | Moderate | Standard couplings |
| COMU / Oxyma | Collidine | Very Low | Chiral, hindered acids |
| T3P | Pyridine | Low | Scale-up / Chiral |
Module 3: Work-up & Isolation (The "Missing Product")
Issue: Reaction shows conversion, but product is lost during aqueous extraction. Cause: Pyrrolidine amides (especially of small acids like proline or acetic acid derivatives) are often highly water-soluble or amphiphilic.[1]
Q: I get terrible emulsions and low recovery. How do I fix this?
A: Avoid standard bicarbonate washes if your product is polar.[1]
The "Salt-Out" Protocol:
-
Dilution: Dilute reaction mixture with 2-MeTHF (better separation than EtOAc) or DCM.
-
Acid Wash: Wash with 1M HCl (removes unreacted pyrrolidine).[1] Skip if product has basic nitrogens.[1]
-
Quench: If using T3P, wash with water (byproducts are water-soluble).[1]
-
Saturation: Wash organic layer with saturated LiCl solution (breaks emulsions better than NaCl).[1]
-
Drying: Dry over Na2SO4, not MgSO4 (Mg can coordinate to amides and reduce recovery).[1]
Mechanism of Action: T3P Activation
Understanding why T3P works where EDC fails is critical for experimental design. T3P forms a mixed anhydride that is highly reactive but sterically organized.[1]
Figure 2: T3P activation pathway.[1] Note the generation of water-soluble byproducts, facilitating easy workup.
References
-
Dunetz, J. R., et al. (2011).[6] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Review of T3P advantages for scale and epimerization). [1]
-
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comprehensive comparison of HATU, COMU, and Oxyma).
-
Ghosez, L., et al. (1979).[1] "
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses. (Original protocol for Ghosez's reagent). [1] -
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] (Mechanistic insights into side reactions).
Sources
preventing ester hydrolysis during N-alkylation steps
Topic: Preventing Ester Hydrolysis During N-Alkylation Ticket ID: CS-ALK-004 Status: Open Analyst: Senior Application Scientist
Executive Summary & Diagnostic
The Core Conflict: N-alkylation requires a base to deprotonate the nitrogen nucleophile. However, esters are susceptible to hydrolysis (saponification) under basic conditions, particularly via the
Diagnostic Decision Tree
Use this flowchart to select the optimal protocol for your specific substrate.
Figure 1: Strategic selection of alkylation conditions based on substrate acidity and ester stability.
Technical Deep Dive: The Mechanism of Failure
To prevent failure, you must understand that carbonate bases (
The "Moisture Management" Imperative
The equilibrium that destroys your yield is:
If your solvent (DMF/DMAc) is "wet" (contains >0.1% water), you are generating hydroxide in situ, which rapidly attacks methyl/ethyl esters.
Key Insight: The success of Cesium Carbonate relies on the "Cesium Effect"—the large ionic radius of
Base Selection Matrix
| Base | pKa (Conj. Acid) | Hydrolysis Risk | Notes |
| ~10.3 | Low | Gold Standard. Requires anhydrous conditions. Soluble in DMF.[1] | |
| ~10.3 | Medium | Less soluble than Cs; requires higher temps which promotes hydrolysis. | |
| DIPEA / | ~10.7 | Very Low | Good for reactive halides. Often too weak for amides/indoles. |
| NaH | ~35 | High | "Nuclear option." Often cleaves esters unless -78°C or t-butyl ester used. |
| N/A | Negligible | Excellent for very sensitive substrates; acts as acid scavenger. |
Validated Protocols
Protocol A: The Cesium Carbonate Standard (General Purpose)
Best for: Secondary amines, anilines, and indoles containing methyl/ethyl esters.
Reagents:
-
Substrate (1.0 equiv)
-
Alkyl Halide (1.1 - 1.2 equiv)
- (1.5 - 2.0 equiv)
-
Solvent: Anhydrous DMF or MeCN (stored over 4Å molecular sieves).
Workflow:
-
Drying: Flame-dry glassware under vacuum; backfill with Argon/Nitrogen.
-
Dissolution: Dissolve substrate in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add
. Crucial: Stir for 15 mins before adding electrophile to ensure deprotonation without competing electrophile hydrolysis. -
Alkylation: Add Alkyl Halide dropwise.
-
Temperature: Stir at RT initially. Only heat to 40-60°C if TLC shows no conversion after 4 hours.
-
Note: Methyl esters often survive 60°C with
in dry DMF.
-
-
Workup: Dilute with EtOAc, wash x3 with water (to remove DMF), then brine.
Protocol B: Phase Transfer Catalysis (The "Biphasic Shield")
Best for: Scale-up, lipophilic esters, and preventing contact between ester and base.
Concept: The ester stays in the organic layer (DCM/Toluene). The base stays in the solid/aqueous phase. Reaction occurs only at the interface or via the catalyst transport.
Reagents:
-
Base: Solid KOH (powdered) or
. -
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).
-
Solvent: DCM or Toluene.[7]
Workflow:
-
Dissolve substrate and alkyl halide in DCM.
-
Add solid, powdered
and the PTC catalyst. -
Stir vigorously at reflux (DCM: ~40°C).
-
Why this works: The solid carbonate cannot enter the organic phase to hydrolyze the ester. The ammonium salt transports the deprotonated amine (as an ion pair) into the organic phase to react.[2]
Protocol C: The Finkelstein Assist (Reaction Accelerator)
Best for: When the reaction is too slow at mild temperatures, tempting you to raise the heat (which would kill the ester).
Concept: Convert a sluggish Alkyl Chloride into a reactive Alkyl Iodide in situ. This allows the reaction to proceed at Room Temperature (RT), preserving the ester.
Modification:
-
Add 0.1 - 0.5 equiv of KI (Potassium Iodide) or TBAI to Protocol A.
- . The amine reacts faster with R-I.
Troubleshooting & FAQs
Q1: I am using
-
Diagnosis: Your DMF is wet. DMF is hygroscopic and absorbs atmospheric moisture rapidly.
-
Fix:
-
Use a fresh bottle of Anhydrous DMF (Sure/Seal™ type).
-
Add activated 4Å molecular sieves to the reaction flask.
-
Switch solvent to Acetonitrile (MeCN) , which is easier to dry and less prone to promoting hydrolysis than DMF.
-
Q2: My alkylation is stuck at 50% conversion, but heating it destroys the ester.
-
Diagnosis: The electrophile is too unreactive, or the base is too weak for the final 50%.
-
Fix: Do NOT increase temperature. Instead:
-
Finkelstein: Add 20 mol% TBAI (Tetrabutylammonium iodide).
-
Concentration: Run the reaction more concentrated (0.5 M instead of 0.1 M) to increase collision frequency.
-
Q3: Can I use NaH (Sodium Hydride) if I keep it cold?
-
Diagnosis: Risky. NaH generates
gas and highly reactive "naked" anions. Even at 0°C, trace hydroxide in NaH (NaOH is a common impurity in NaH dispersion) can saponify methyl esters. -
Fix: If you must use NaH, use THF (not DMF) and cool to -78°C to 0°C. Alternatively, switch to KHMDS , which is strong but sterically bulky, reducing nucleophilic attack on the ester carbonyl.
Q4: I have a secondary alcohol and an amine. I want to alkylate the amine, but the ester is hydrolyzing.
-
Diagnosis: Chemoselectivity issue.
-
Fix: Consider
(Silver Oxide) mediated alkylation.-
Protocol: Substrate + Alkyl Halide +
(1.5 equiv) in DCM.[7] -
Why: Silver oxide acts as a mild acid scavenger and promotes
pathways without generating a high pH environment.
-
References
-
Cesium Carbonate in Organic Synthesis: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful inorganic base in organic synthesis. Journal of Practical Chemistry.
-
Phase Transfer Catalysis: O'Donnell, M. J. (2001). The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. -
Finkelstein Reaction: Finkelstein, H. (1910).[13][15] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[11][13] Berichte der deutschen chemischen Gesellschaft.[13]
-
Silver Oxide Mediated Alkylation: Bouzide, A., & Sauvé, G. (1997).[7] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[7][17] Tetrahedron Letters.[7]
-
Base Selection & pKa: Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 7. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 8. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 12. byjus.com [byjus.com]
- 13. jk-sci.com [jk-sci.com]
- 14. grokipedia.com [grokipedia.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Amine alkylation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of Pyrrolidine Benzoate Intermediates
Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from pyrrolidine benzoate intermediates. The unique challenges posed by this substrate class—namely, the presence of an acid-sensitive benzoate ester—require careful consideration of deprotection strategies to maximize yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Q1: My Boc deprotection is sluggish or incomplete. How can I drive the reaction to completion?
Answer: Incomplete deprotection is a common issue that can often be resolved by systematically adjusting reaction parameters.[1] The stability of the Boc group can be influenced by steric hindrance around the nitrogen atom and the overall electronic properties of the substrate.[1]
Potential Causes & Recommended Actions:
-
Insufficient Acid Stoichiometry: The acid is a reagent, not just a catalyst. If your pyrrolidine intermediate has other basic sites, they will consume the acid, reducing its effective concentration for deprotection.
-
Low Reaction Temperature: Standard protocols often start at 0 °C to control potential exotherms, but room temperature is typically required for the reaction to proceed efficiently.[2]
-
Inadequate Reaction Time: While many deprotections are complete within 1-2 hours, sterically hindered or less reactive substrates may require longer times.[2][5]
Workflow for Addressing Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I'm observing a significant amount of ester hydrolysis. How can I preserve the benzoate group?
Answer: The benzoate ester is susceptible to acid-catalyzed hydrolysis, especially in the presence of water.[6] Preserving this group is critical and requires a shift towards milder or more controlled reaction conditions.
Potential Causes & Recommended Actions:
-
Presence of Water: TFA is hygroscopic, and water in the reaction medium facilitates ester hydrolysis.[1][6]
-
Excessively Harsh Conditions: High concentrations of strong acid (neat TFA), elevated temperatures, and prolonged reaction times increase the rate of hydrolysis.[6]
-
Solution 1: Switch to HCl in Dioxane. A 4M solution of HCl in anhydrous 1,4-dioxane is often cited as being more selective for N-Boc deprotection in the presence of tert-butyl esters and other acid-labile groups.[7][8] This system is less aggressive towards many esters compared to TFA.
-
Solution 2: Use Milder, Alternative Methods. For highly sensitive substrates, traditional strong acids may be unsuitable. Consider methods that generate HCl in situ under milder conditions or use Lewis acids.[9] A highly effective method is using oxalyl chloride in methanol.[10][11]
-
Protocol: Mild Deprotection using Oxalyl Chloride in Methanol [10]
-
Dissolve the Boc-protected pyrrolidine benzoate (1 equivalent) in anhydrous methanol (e.g., to 0.1 M).
-
At room temperature, add oxalyl chloride (3 equivalents) dropwise to the solution. An exotherm may be observed.
-
Stir the reaction for 1-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized with a mild aqueous base (e.g., saturated NaHCO₃) and extracted into an organic solvent to yield the free amine.
Q3: My LC-MS shows a peak with a mass increase of +56 amu. What is this side product and how do I prevent it?
Answer: A mass increase of +56 corresponds to the addition of a tert-butyl group (C₄H₈). This is a classic side reaction where the electrophilic tert-butyl cation, generated during the cleavage of the Boc group, alkylates a nucleophilic site on your molecule.[9][12] While less common on a simple pyrrolidine benzoate, it can occur if the benzoate ring is electron-rich or if other nucleophilic functional groups are present.
Mechanism of Side Reaction: The acid-catalyzed removal of the Boc group liberates a stable tert-butyl cation.[13][14] This cation is a potent electrophile that seeks out electron-rich species.
Caption: Boc deprotection pathway and competing side reaction.
Solution: Use a Cation Scavenger Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[12]
-
Triethylsilane (TES) or Triisopropylsilane (TIPS): These are reducing scavengers that convert the cation to isobutane. Typically used at 5-10% (v/v).[9]
-
Anisole or Thioanisole: These are aromatic scavengers that undergo Friedel-Crafts alkylation with the cation.[4] Use 1-2 equivalents.
Implementation: Simply add the scavenger to your solution of the Boc-protected compound in DCM before adding the acid (e.g., TFA).
Frequently Asked Questions (FAQs)
Q: Which primary deprotection method should I choose: TFA in DCM or 4M HCl in Dioxane?
A: The choice depends on your substrate's sensitivity and the desired final salt form.
| Parameter | TFA in DCM | 4M HCl in 1,4-Dioxane |
| Potency | Very strong, fast reactions.[2] | Strong, but often considered milder than TFA.[3] |
| Selectivity | Less selective; can cleave other acid-labile groups like t-butyl esters.[5] | More selective for N-Boc over t-butyl esters and ethers.[7][8] |
| Work-up | TFA is volatile but can be difficult to remove completely.[2][14] Often requires a basic wash to get the free amine.[2] | Product often precipitates as the HCl salt, which can be isolated by simple filtration.[15][16] |
| Final Product | Amine trifluoroacetate salt. | Amine hydrochloride salt. |
| Best For... | Robust substrates where speed is critical and other acid-sensitive groups are absent. | Substrates with acid-sensitive groups like esters, or when a crystalline HCl salt is desired for purification.[16] |
Q: How do I properly perform the work-up after deprotection?
A: The work-up strategy depends on whether you used TFA or HCl and whether you need the final product as a free amine or a salt.
-
For TFA Deprotection (to obtain free amine):
-
After the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]
-
To remove residual TFA, co-evaporate the oily residue with a solvent like toluene or DCM (repeat 2-3 times).[14]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate, DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid and liberate the free amine.[2]
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected free amine.[2]
-
-
For HCl/Dioxane Deprotection (to obtain HCl salt):
-
Often, the deprotected amine hydrochloride will precipitate directly from the reaction mixture.[15]
-
If so, collect the solid by filtration.
-
Wash the collected solid with a non-polar solvent like diethyl ether or MTBE to remove organic impurities.[16]
-
Dry the solid under vacuum to yield the pure hydrochloride salt.[16]
-
If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with cold diethyl ether to induce precipitation.[3]
-
Q: Are there any non-acidic or "green" methods for Boc deprotection?
A: Yes, for extremely sensitive substrates, alternative methods exist, although they may require more optimization.
-
Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent can cause thermolytic cleavage of the group.[9][17] This avoids acids and bases entirely.
-
Water-Mediated Deprotection: Refluxing the substrate in water has been shown to be an effective, environmentally friendly method for certain N-Boc protected amines, representing a "green" alternative.[9][18]
-
Lewis Acid Catalysis: Mild Lewis acids such as ZnBr₂ can facilitate Boc deprotection under conditions that may be orthogonal to other protecting groups.[9][19]
These methods are generally slower and more substrate-dependent than standard acidic protocols but can be invaluable for complex molecules with multiple sensitive functional groups.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]
-
National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. [Link]
- Google Patents. (n.d.).
-
Parlow, J. J., Mischke, D. A., & Woodard, S. S. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(17), 5908–5911. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
- Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
-
WordPress. (n.d.). BOC Deprotection. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. [Link]
-
National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. mcours.net [mcours.net]
- 19. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Recrystallization of Methyl 4-(pyrrolidin-3-yl)benzoate HCl
Welcome to the technical support center for methyl 4-(pyrrolidin-3-yl)benzoate HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this important intermediate. As a hydrochloride salt of a secondary amine, this compound presents specific challenges and opportunities in crystallization that we will address in detail. This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and optimize your crystallization process effectively.
Part 1: Foundational Knowledge & Initial Assessment
This section addresses the critical first steps: understanding the molecule's properties and performing the necessary preliminary experiments to design a robust recrystallization protocol.
FAQ 1: What are the key physicochemical properties of methyl 4-(pyrrolidin-3-yl)benzoate HCl that influence its recrystallization?
Understanding the molecule is the first step to designing a successful purification. Methyl 4-(pyrrolidin-3-yl)benzoate HCl is a salt, which dictates its behavior in different solvents. The key features are:
-
Ionic Nature : The presence of the hydrochloride salt makes the molecule highly polar. The protonated pyrrolidinium cation and the chloride anion will dominate its solubility characteristics.[1] This means it will likely have poor solubility in non-polar organic solvents (e.g., hexanes, toluene) and higher solubility in polar solvents (e.g., water, alcohols).
-
Hydrogen Bonding : The protonated secondary amine (N-H+) is a strong hydrogen bond donor, and the chloride ion (Cl-) is an excellent hydrogen bond acceptor.[1] The ester carbonyl can also act as an acceptor. These interactions are crucial for the formation of a stable crystal lattice and will heavily influence solvent selection.
-
Potential for Polymorphism : Many active pharmaceutical ingredients (APIs) and their salts can exist in multiple crystalline forms, a phenomenon known as polymorphism.[2][3] These different forms, or polymorphs, can have different solubilities, melting points, and stability.[3] It is crucial to control the crystallization process to consistently produce the desired, most stable polymorph.
FAQ 2: I don't have solubility data for this compound. How do I select a suitable recrystallization solvent?
This is the most common and critical challenge. A systematic solvent screening is not just recommended; it is essential. The ideal single solvent for recrystallization should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[4][5]
This protocol will help you efficiently test a range of solvents to find a suitable candidate for recrystallization.
Objective: To determine the solubility of methyl 4-(pyrrolidin-3-yl)benzoate HCl in various solvents at room temperature and at their boiling point.
Materials:
-
Methyl 4-(pyrrolidin-3-yl)benzoate HCl (crude)
-
Test tubes or small vials
-
Graduated pipettes or syringes
-
Stirring rod
-
Heat block or steam bath
-
A selection of solvents (see table below for suggestions)
Procedure:
-
Preparation : Place a small, known amount of your compound (e.g., 20-30 mg) into several separate test tubes.
-
Room Temperature Test : To the first test tube, add a small volume of a solvent (e.g., 0.5 mL) dropwise while stirring. Observe if the solid dissolves completely. If it dissolves readily in a small volume of cold solvent, that solvent is unsuitable for single-solvent recrystallization as recovery would be poor.[6]
-
Hot Temperature Test : If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point while stirring. Continue to add small aliquots of the solvent until the solid just dissolves. Record the total volume of solvent used. An ideal solvent will dissolve the compound completely at or near its boiling point.[4]
-
Cooling Test : Once dissolved, allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath. Observe if crystal formation occurs. Abundant crystal formation upon cooling indicates a promising solvent.[4]
-
Repeat : Repeat this process for a range of solvents with varying polarities.
Organize your results in a table to facilitate comparison. Below is a hypothetical example of what you might find.
| Solvent | Polarity Index | Soluble at Room Temp? (in ~1 mL) | Soluble at B.P.? (in ~1 mL) | Crystals on Cooling? | Assessment |
| Water | 10.2 | Yes | Yes | Poor | Poor recovery likely. Possible anti-solvent. |
| Methanol | 5.1 | Yes | Yes | Poor | Too soluble. Poor recovery expected. |
| Ethanol | 4.3 | Sparingly | Yes | Moderate | Potential Candidate. |
| 2-Propanol (IPA) | 3.9 | Sparingly | Yes | Good | Promising Candidate. Many HCl salts crystallize well from IPA.[7] |
| Acetonitrile | 5.8 | Poorly | Yes | Good | Promising Candidate. |
| Acetone | 5.1 | Poorly | Sparingly | Poor | May not dissolve enough material. |
| Ethyl Acetate | 4.4 | No | No | N/A | Insoluble. Potential Anti-solvent. |
| Toluene | 2.4 | No | No | N/A | Insoluble. Potential anti-solvent. |
| Heptane | 0.1 | No | No | N/A | Insoluble. Potential anti-solvent. |
Part 2: Core Recrystallization Protocols
Once you have identified a suitable solvent system, you can proceed with a bulk purification. Below are step-by-step guides for both single- and two-solvent systems.
Workflow Diagram: General Recrystallization Process
Caption: General workflow for purifying a solid by recrystallization.
Protocol 1: Single-Solvent Recrystallization (e.g., using 2-Propanol)
-
Dissolution : Place your crude solid in an Erlenmeyer flask. Add a stir bar and a small amount of 2-propanol. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding 2-propanol in small portions until the solid is completely dissolved. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated, which maximizes yield.[4]
-
Decolorization (if needed) : If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (if needed) : To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.[8]
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it gives the molecules time to arrange themselves properly in the crystal lattice, excluding impurities.[4] Rapid cooling can trap impurities.[9]
-
Maximizing Yield : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a minimum amount of ice-cold 2-propanol to rinse away any remaining soluble impurities on the crystal surfaces. Using cold solvent minimizes redissolving your purified product.[4]
-
Drying : Dry the crystals under vacuum until a constant weight is achieved. This ensures all residual solvent, which can depress the melting point, is removed.[4]
Protocol 2: Two-Solvent (Anti-solvent) Recrystallization (e.g., using Ethanol/Ethyl Acetate)
This method is ideal when no single solvent has the desired temperature-dependent solubility profile.
-
Dissolution : Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol) in which the compound is highly soluble.
-
Addition of Anti-solvent : While the solution is still hot, add the "bad" or anti-solvent (e.g., ethyl acetate), in which the compound is poorly soluble, dropwise. Add the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the solution is now supersaturated.[10]
-
Re-homogenize : Add a few drops of the hot "good" solvent (ethanol) back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
-
Crystallization, Isolation, and Drying : Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above. The wash solvent in step 7 should be a mixture of the two solvents or just the anti-solvent.
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section provides solutions to the most common problems encountered during the recrystallization of amine hydrochloride salts.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
FAQ 3: My compound formed an oil, not crystals. What do I do?
This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point, or when the concentration of dissolved solute is too high.[9]
-
Cause : The boiling point of your chosen solvent may be higher than the melting point of your compound. Alternatively, the solution may be too supersaturated, causing rapid precipitation.
-
Solution 1 : Re-heat the solution until the oil redissolves. Add more of the hot solvent (10-20% more volume) to decrease the saturation level. Allow this more dilute solution to cool again, much more slowly.[9]
-
Solution 2 : If Solution 1 fails, it suggests a fundamental mismatch between the compound's melting point and the solvent's boiling point. You must select a different solvent with a lower boiling point.
FAQ 4: The solution is cold, but no crystals have formed. How can I induce crystallization?
Crystal formation requires an initial energy barrier for nucleation to be overcome.[10] Sometimes a supersaturated solution can be stable if this barrier isn't met.
-
Solution 1 (Scratching) : Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystals to begin forming.[4][9]
-
Solution 2 (Seeding) : If you have a small amount of the pure solid, add a tiny crystal (a "seed crystal") to the cold solution. This provides a perfect template for further crystal growth.[9]
-
Solution 3 (Concentrate) : It's possible you used too much solvent. Gently heat the solution and boil off a portion of the solvent to re-concentrate it, then attempt to cool it again.
FAQ 5: My final yield is very low. What went wrong?
A low yield is most often a result of procedural errors.
-
Cause 1: Too much solvent. Using more than the minimum amount of hot solvent will result in a significant amount of your product remaining dissolved in the mother liquor, even when cold.[4][6]
-
Cause 2: Premature crystallization. If the product crystallized during a hot filtration step, it would have been discarded with the insoluble impurities.
-
Cause 3: Excessive washing. Washing the final crystals with too much solvent, or with solvent that was not ice-cold, can dissolve a substantial portion of the product.[4]
-
Action : You can test the mother liquor (the filtrate) by concentrating it and seeing if more solid precipitates. If so, too much solvent was the likely cause.
FAQ 6: My product is still impure after recrystallization. What's next?
-
Cause 1: Rapid cooling. If crystals form too quickly, impurities can become trapped within the crystal lattice.[9] Ensure the initial cooling phase is slow and undisturbed.
-
Cause 2: Insufficient washing. The surface of the crystals may be coated with impure mother liquor. Ensure a quick but efficient wash with ice-cold solvent.
-
Solution : A second recrystallization is often necessary to achieve high purity. The purity of the starting material matters; the purer the starting material, the more effective a single recrystallization will be.[11]
Part 4: Advanced Considerations - Polymorphism
For pharmaceutical compounds, simply achieving chemical purity is not enough. You must also control the solid-state form.
FAQ 7: Could my recrystallization conditions be producing different crystal forms (polymorphs)?
Yes, absolutely. The choice of solvent, cooling rate, and temperature can all influence which polymorphic form crystallizes.[2][3] Since different polymorphs can have vastly different properties (solubility, stability, bioavailability), it is critical to control this.[2]
-
Screening for Polymorphs : To investigate this, you can run a series of small-scale recrystallization experiments in parallel using different solvents (e.g., 2-propanol vs. acetonitrile) and different cooling rates (slow cool vs. crash cool).
-
Characterization : Each resulting solid should be analyzed using techniques that are sensitive to the crystal form:
-
Powder X-Ray Diffraction (PXRD) : This is the gold standard for identifying different crystal lattices.[3][12]
-
Differential Scanning Calorimetry (DSC) : This technique measures melting points and can distinguish between polymorphs that have different melting temperatures.[12]
-
Infrared (IR) Spectroscopy : Different packing arrangements can lead to subtle but measurable shifts in vibrational frequencies.
-
By carefully controlling your validated recrystallization protocol, you can ensure batch-to-batch consistency of the desired solid form, which is a critical aspect of drug development.[13]
References
- New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. (2011).
- Pharmaceutical Crystallization in drug development. (2024). Syrris.
- API Crystalliz
- Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate hydrochloride 95% | CAS: 2514935-85-2. (2026). AChemBlock.
- Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipit
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025). Longdom.org.
- Recrystalliz
- Recrystalliz
- 1203683-93-5 | Methyl 4-(pyrrolidin-3-yl)
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystalliz
- Polymorphs in Pharmaceutical Products.
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). Journal of the American Chemical Society.
- Why Polymorphism is Key in Drug Development! (2025). PharmaCores.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012).
- Purification of organic hydrochloride salt? (2017).
- POLYMORPHS SOLVATES AND CO-CRYSTALS OF MOLECULAR MATERIALS.
- Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. (2023). Bentham Science Publishers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. longdom.org [longdom.org]
- 11. syrris.com [syrris.com]
- 12. aipla.org [aipla.org]
- 13. crystalpharmatech.com [crystalpharmatech.com]
Technical Support Center: Methyl Ester Stability and Hydrolysis under Basic Conditions
Welcome to the Technical Support Center for ester protecting group management. This guide is designed for researchers, scientists, and drug development professionals who need to either intentionally cleave (saponify) or carefully preserve methyl ester groups during basic reaction conditions.
Mechanistic Insights: The Vulnerability of the Methyl Ester
The methyl ester is one of the most labile ester protecting groups under basic conditions[1]. The lack of steric bulk around the methyl group leaves the electrophilic carbonyl carbon highly exposed to nucleophiles.
Under basic conditions (typically pH > 8)[2], the hydrolysis of a methyl ester proceeds via the
-
Nucleophilic Attack: The hydroxide ion (
) attacks the carbonyl carbon, forming a negatively charged tetrahedral intermediate. -
Elimination: The intermediate collapses, reforming the carbonyl
-bond and expelling the methoxide ion ( ), which is a relatively poor leaving group but is forced out by the thermodynamics of the collapsing intermediate. -
Irreversible Deprotonation: The expelled methoxide immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exothermic and irreversible due to the
difference between methanol (~15.5) and a carboxylic acid (~4-5), driving the entire equilibrium forward[1],[4].
Base-catalyzed BAc2 mechanism for methyl ester hydrolysis.
Quantitative Data: Kinetic Stability of Esters
When designing a synthetic route, selecting the right ester dictates its survival during basic workups. The table below summarizes the relative kinetic stability of common ester groups subjected to standard aqueous base conditions[3],[5].
| Ester Group | Relative Hydrolysis Rate ( | Steric Hindrance | Recommended Cleavage Condition | Basic Workup Compatibility |
| Methyl ( | 1.0 (Fastest) | Minimal | LiOH/NaOH/KOH (aq), RT | Poor (Requires mild conditions) |
| Ethyl ( | ~0.3 - 0.5 | Low | LiOH/NaOH (aq), RT to 40 °C | Moderate |
| Isopropyl ( | ~0.05 | Moderate | NaOH/KOH (aq), Reflux | Good |
| tert-Butyl ( | < 0.001 (Stable) | High | Acidic (TFA or HCl) | Excellent (Stable to strong base) |
Troubleshooting Guide & FAQs
Q1: I am losing my methyl ester during a basic aqueous workup. How can I preserve it?
Causality: Prolonged exposure to strong aqueous bases (e.g., 1M NaOH) or high pH (>10) at room temperature will initiate saponification[2].
Solution: Switch to a milder base for neutralization, such as saturated aqueous
Q2: My saponification of a sterically hindered methyl ester is stalling. Should I increase the NaOH concentration?
Causality: Increasing base concentration can accelerate the reaction, but solubility is often the true limiting factor. If the ester is highly lipophilic, it will not interact with the aqueous hydroxide in a biphasic mixture[6].
Solution: Do not just add more base. Instead, use a miscible co-solvent system like THF/MeOH/
Q3: I see a transesterification side-product when using ethanol as a co-solvent for my methyl ester hydrolysis. Why?
Causality: Hydroxide can deprotonate ethanol to form ethoxide, a strong nucleophile. Ethoxide attacks the methyl ester, converting it to an ethyl ester before the actual hydrolysis to the carboxylic acid can complete. Solution: Always match the alcoholic co-solvent to the ester group. Use methanol for methyl esters, and ethanol for ethyl esters.
Validated Experimental Protocols
Protocol A: Controlled Saponification of Methyl Esters using LiOH
Expertise Note: Lithium hydroxide (LiOH) is generally preferred over NaOH or KOH for complex pharmaceutical intermediates. It is milder, offers better solubility in THF/Water mixtures, and the lithium cation weakly coordinates with the carbonyl oxygen, selectively activating it for nucleophilic attack without degrading base-sensitive functional groups[6].
Step-by-Step Methodology:
-
Dissolution: Dissolve the methyl ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:
to achieve an approximate concentration of 0.1 M. -
Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Add LiOH monohydrate (1.5 to 2.0 eq) in one single portion.
-
Reaction Monitoring (Self-Validation): Stir the mixture, allowing it to slowly warm to room temperature. Monitor the reaction via TLC or LC-MS. Validation check: The reaction is complete when the less polar ester spot disappears entirely, replaced by a highly polar baseline spot (the lithium carboxylate salt).
-
Solvent Removal: Once validated, concentrate the mixture in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with additional water and cool to 0 °C.
-
Acidification: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. Causality: This protonates the carboxylate salt, rendering the free carboxylic acid lipophilic.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield the pure carboxylic acid.
Validated workflow for the controlled LiOH-mediated saponification of methyl esters.
Protocol B: Mild Basic Workup to Preserve Methyl Esters
Use this protocol when neutralizing an acidic reaction mixture where a methyl ester must be retained intact.
Step-by-Step Methodology:
-
Thermal Control: Cool the crude reaction mixture to 0 °C using an ice bath to suppress the kinetic rate of background hydrolysis.
-
Phase Partitioning: Dilute the mixture with a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether). Causality: This partitions the lipophilic ester away from the aqueous interface where the base resides.
-
Mild Neutralization: Slowly add saturated aqueous
(pH ~8) dropwise until gas evolution ( ) ceases. Causality: Bicarbonate is a weak base; it neutralizes strong acids without providing a high enough concentration of hydroxide to trigger the mechanism. -
Immediate Separation: Transfer to a separatory funnel and separate the layers immediately. Do not leave the ester dissolved in the biphasic mixture over extended periods.
-
Isolation: Wash the organic layer with brine, dry over anhydrous
, and concentrate.
References
- Source: U.S. Environmental Protection Agency (EPA)
- Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester Source: BenchChem URL
- Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL
- Source: Royal Society of Chemistry (RSC)
- 6.
- Greene's Protective Groups in Organic Synthesis (4th Edition)
Sources
Technical Support Center: Minimizing Racemization in Pyrrolidine Derivative Synthesis
Status: Operational Role: Senior Application Scientist Ticket Focus: Chiral Retention Strategies for Pyrrolidine/Proline Coupling
Diagnostic Triage: Where is the Failure Point?
Before adjusting your protocol, we must identify where the stereocenter is being compromised. In pyrrolidine and proline chemistry, racemization typically occurs during the activation of the carboxyl group (C-terminal activation).
Select your scenario:
-
Scenario A (High Risk): You are activating a Pyrrolidine-2-carboxylic acid (e.g., Proline) to couple it with an amine.
-
Scenario B (Moderate Risk): You are coupling an acid to a secondary amine (Pyrrolidine/Proline) acting as the nucleophile.
-
Scenario C (Synthesis): You are building the ring (e.g., via 1,3-dipolar cycloaddition or Baldwin cyclization).
The Mechanistic Root Cause
Understanding the mechanism is the only way to prevent failure. Racemization in activated pyrrolidine derivatives is driven by the formation of a 5(4H)-oxazolone (azlactone) species.[6] Because the nitrogen is part of a ring, this forms a strained bicyclic system that is highly prone to enolization.
Visualization: The Oxazolone Pathway
The following diagram illustrates how an activated L-Proline derivative converts to the oxazolone intermediate, allowing the
Caption: The "Danger Zone" is the Oxazolone node. High temperatures and strong bases push the equilibrium toward the planar Enolate, destroying stereochemical information.
Reagent Selection Guide
Do not default to HATU for C-terminal proline coupling. While potent, its high reactivity can accelerate oxazolone formation if the nucleophilic attack is not instantaneous.
| Reagent System | Racemization Risk | Coupling Efficiency | Recommendation |
| T3P (Propylphosphonic Anhydride) | Lowest | High | Gold Standard for C-terminal Proline/Pyrrolidine coupling. Does not require HOBt.[7] |
| DIC / Oxyma Pure | Low | High | Excellent for Solid Phase (SPPS). Oxyma is superior to HOBt for suppression.[1][7] |
| COMU / Collidine | Low-Medium | Very High | Use for sterically hindered couplings, but strictly control temperature (0°C). |
| HATU / DIPEA | High | Extreme | Avoid when Proline is the activated acid. Use only if Proline is the nucleophile. |
| EDC / HOBt | Medium | Medium | Traditional, but T3P or Oxyma systems have largely superseded this. |
Validated Experimental Protocols
Protocol A: The "Anti-Racemization" Method (T3P)
Best for: Coupling Proline-COOH to any amine.
Why this works: T3P (Propylphosphonic anhydride) activates the carboxylate in a way that generates a less reactive intermediate than uronium salts, significantly reducing the rate of intramolecular cyclization (oxazolone formation) while maintaining high intermolecular reactivity.
Reagents:
-
Substrate: N-Protected Pyrrolidine-2-carboxylic acid (1.0 equiv)
-
Amine Partner: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF, 1.5–2.0 equiv)
-
Base: 2,4,6-Collidine (2.5–3.0 equiv) or Pyridine. Avoid DIPEA.
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).
Step-by-Step:
-
Dissolution: Dissolve the acid and amine in EtOAc (preferred) or DMF at 0°C.
-
Base Addition: Add 2,4,6-Collidine.[8] Stir for 2 minutes.
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir.
-
Checkpoint: Monitor by LCMS. Most T3P reactions complete in 1–3 hours.
-
-
Workup: Wash with water, 10% citric acid (removes Collidine), sat. NaHCO3, and brine.
-
Note: T3P byproducts are water-soluble, simplifying purification.[9]
-
Protocol B: The "Hindered Base" Method (DIC/Oxyma)
Best for: Solid Phase Peptide Synthesis (SPPS) or when T3P is unavailable.
Why this works: Oxyma Pure creates an active ester that is reactive but stable enough to resist oxazolone formation. 2,4,6-Collidine is a "safe base"—it is sterically hindered and too bulky to easily abstract the acidic
Reagents:
-
Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
Step-by-Step:
-
Pre-mix: Dissolve Amino Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.
-
Activation: Add DIC (1.0 equiv) and stir for less than 2 minutes .
-
Critical: Do not pre-activate for long periods. Proline oxazolones form during the pre-activation window.
-
-
Coupling: Add the mixture immediately to the amine/resin.[1]
-
Base Spike: Add 2,4,6-Collidine (1.0 equiv) only if the amine is a salt (e.g., HCl salt). If free amine, no base is needed for carbodiimide chemistry.
Troubleshooting & FAQ
Q1: I am seeing ~15% D-isomer using HATU/DIPEA. How do I fix this immediately? A: Stop using DIPEA. The combination of a strong uronium activator (HATU) and a strong, unhindered base (DIPEA) is the primary cause of racemization.
-
Immediate Fix: Switch the base to 2,4,6-Collidine .[1]
-
Better Fix: Switch the coupling reagent to T3P .
Q2: My reaction is extremely slow because the amine is also a secondary amine (e.g., Pro-Pro coupling). A: This is a "difficult coupling."
-
Strategy: Use COMU with Collidine at 0°C . COMU is more reactive than HATU but safer regarding racemization if the temperature is controlled.
-
Alternative: Use an acid fluoride (generated via TFFH) which is highly reactive but follows a different mechanism less prone to oxazolone formation.
Q3: Can I use PyBOP? A: PyBOP is safer than HATU but generates carcinogenic HMPA byproducts (if BOP) or similar phosphonium oxides. T3P is generally preferred for safety and easier workup (water-soluble byproducts).[9]
Q4: Does the protecting group matter? A: Yes.
-
Urethane groups (Boc, Fmoc, Cbz): These are "safe." They prevent oxazolone formation by destabilizing the N-acyliminium ion.
-
Amide/Acyl groups (Acetyl, Benzoyl): These are High Risk . They promote oxazolone formation.[5][7][11] If you must couple an N-acetyl proline, you must use T3P/Collidine and keep temperatures low.
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of Amides and Peptides.[12]Organic Process Research & Development . Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews . Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4]Journal of the American Chemical Society . Link
-
Steinauer, R., et al. (1989). Racemization of Proline during Peptide Coupling.[3][13]Biochemical and Biophysical Research Communications . Link
-
BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis.[1][3][4][5][10][13]BenchChem Knowledge Base . Link[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Introduction: The Analytical Imperative in Novel Compound Elucidation
An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of Pyrrolidinyl Benzoate Esters
In the landscape of drug development and forensic analysis, the structural elucidation of novel psychoactive substances (NPS) presents a continuous analytical challenge.[1][2] Among the myriad of emerging scaffolds, pyrrolidinyl benzoate esters represent a class of compounds that demand a sophisticated understanding of their mass spectrometric behavior for unambiguous identification. These molecules share structural motifs with well-characterized psychoactive compounds, notably the pyrrolidine ring found in synthetic cathinones (e.g., α-PVP) and the benzoate ester group present in cocaine.[3][4] Consequently, their fragmentation patterns under liquid chromatography-tandem mass spectrometry (LC-MS/MS) are a composite of characteristic pathways derived from these distinct chemical moieties.
This guide provides a detailed comparison of the expected fragmentation patterns of pyrrolidinyl benzoate esters, grounded in the established principles of mass spectrometry and supported by experimental data from structurally analogous compounds. We will dissect the causal mechanisms behind the formation of diagnostic product ions, present a robust analytical protocol, and offer insights to guide researchers in the confident identification of these substances.
Core Fragmentation Pathways: A Tale of Two Moieties
Upon electrospray ionization (ESI) in positive mode, pyrrolidinyl benzoate esters are readily protonated, typically at the most basic site—the nitrogen atom of the pyrrolidine ring. The subsequent collision-induced dissociation (CID) of this protonated precursor ion, [M+H]⁺, initiates a cascade of fragmentation events. The resulting product ion spectrum is dominated by two competing fragmentation manifolds: one centered on the benzoyl group and the other on the pyrrolidinyl ring.
The Benzoyl Moiety: A Signature of Esters
The fragmentation of the benzoyl portion of the molecule is highly characteristic and follows a well-established pathway for aromatic esters.[5][6] This pathway is a cornerstone for identifying the presence of the benzoate core.
-
Formation of the Benzoyl Cation (m/z 105): The primary and often most abundant fragmentation event is the cleavage of the C-O bond of the ester linkage. This heterolytic cleavage results in the formation of a highly stable, resonance-stabilized acylium ion, the benzoyl cation, at m/z 105.[6][7] This ion frequently serves as the base peak in the spectra of benzoyl-containing compounds.
-
Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule (28 Da). This secondary fragmentation yields the phenyl cation at m/z 77.[6][7] The presence of both m/z 105 and m/z 77 is a strong indicator of an unsubstituted benzoyl group. Ring substitutions on the benzoate will shift these masses accordingly.[8][9]
The Pyrrolidinyl Moiety: The Influence of the Basic Nitrogen
The protonated pyrrolidine ring directs a separate set of fragmentation pathways, which are critical for characterizing the "left-hand" side of the molecule. Insights into these pathways are largely drawn from extensive studies on α-pyrrolidinophenone synthetic cathinones, which share the same N-alkylated pyrrolidine structure.[3][9][10]
-
Neutral Loss of Pyrrolidine (m/z 71): A dominant fragmentation pathway for many pyrrolidine-containing compounds is the neutral loss of the entire pyrrolidine ring, a mass loss of 71 Da.[8][11] This occurs via cleavage of the bond alpha to the nitrogen, forming a stable alkylphenone cation in the case of cathinones. For a benzoate ester, this would result in a protonated benzoic acid fragment.
-
Formation of Pyrrolidinium-related Ions (e.g., m/z 70, 84): Alpha-cleavage on the other side of the nitrogen atom can lead to the formation of iminium ions containing the pyrrolidine ring. For instance, ions at m/z 84 (pyridinium ion) and m/z 70 (resulting from a McLafferty-type rearrangement) have been reported as characteristic fragments for pyrrolidinyl cathinones and are expected to be relevant for benzoate ester analogues.[12]
The interplay between these pathways dictates the final appearance of the tandem mass spectrum. The relative abundance of ions from each pathway is influenced by factors such as collision energy and the specific substitution pattern of the molecule.
Caption: Competing fragmentation pathways of a protonated pyrrolidinyl benzoate ester.
Comparative Analysis: Pyrrolidinyl Benzoate Ester vs. α-Pyrrolidinophenone
To truly appreciate the diagnostic power of these fragmentation patterns, it is instructive to compare the expected spectrum of a pyrrolidinyl benzoate ester with that of a well-documented α-pyrrolidinophenone, such as α-PVP. The key difference is the linkage to the benzoyl group: an ester versus a ketone. This seemingly small change has a profound impact on the resulting mass spectrum.
The choice to compare against a known compound like α-PVP is a self-validating approach; by understanding the fragmentation of a well-characterized analogue, we can make reliable predictions about a novel, but related, chemical structure.
| Fragment Ion / Pathway | Pyrrolidinyl Benzoate Ester (Hypothetical) | α-Pyrrolidinophenone (e.g., α-PVP)[3][8][11] | Rationale for Difference / Similarity |
| Benzoyl Cation (m/z 105) | Present and likely abundant | Present, but often less abundant | The ester C-O bond is readily cleaved. In α-PVP, this requires cleavage of a more stable C-C bond.[6] |
| Phenyl Cation (m/z 77) | Present (from m/z 105) | Present (from m/z 105) | This is a secondary fragment from the benzoyl cation, so its presence is conserved. |
| Neutral Loss of Pyrrolidine | Present | Present and often dominant | Both structures have a facile pyrrolidine leaving group, making this a common pathway.[8][11] |
| Tropylium Ion (m/z 91) | Less likely or absent | Present and often abundant | In α-PVP, this ion forms via a complex rearrangement involving the alkyl chain.[8] The ester oxygen in a benzoate disrupts this mechanism. |
| Iminium Ion (m/z 126 for α-PVP) | Not expected at this mass | Present | This fragment (1-butylidenepyrrolidin-1-ium) is specific to the pentyl chain of α-PVP and would not form from a simple ester.[10] |
| Pyrrolidinium Ions (m/z 70, 84) | Present | Present | These ions originate from the pyrrolidine ring itself and are independent of the benzoyl linkage.[12] |
This comparative table demonstrates that while both classes of compounds will show fragments related to the pyrrolidine ring, the presence and high abundance of the m/z 105 and 77 ions, coupled with the absence of the tropylium ion (m/z 91), would be a strong signature for a pyrrolidinyl benzoate ester over a pyrrolidinyl phenone .
Experimental Protocol: A Self-Validating Workflow for LC-MS/MS Analysis
The following protocol provides a robust starting point for the analysis of pyrrolidinyl benzoate esters. The inclusion of quality controls and system suitability checks ensures the trustworthiness and reproducibility of the generated data.
Sources
- 1. Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]
- 9. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | National Institute of Justice [nij.ojp.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iris.univpm.it [iris.univpm.it]
Comparative Guide to Reference Standards for Methyl 4-(pyrrolidin-3-yl)benzoate Purity Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of methyl 4-(pyrrolidin-3-yl)benzoate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of impurity profiling in drug development, this document outlines the principles and practical applications of various analytical techniques. We delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering a comparative analysis of their strengths and limitations in the context of this specific molecule. Furthermore, this guide presents detailed, step-by-step protocols for these methods and discusses the importance of forced degradation studies in identifying potential impurities. The aim is to equip researchers with the necessary tools to establish robust and reliable purity testing protocols, ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its preceding intermediates.[1] Methyl 4-(pyrrolidin-3-yl)benzoate is a crucial building block in the synthesis of numerous pharmaceutical compounds. Therefore, the rigorous control of its purity is not merely a quality control checkpoint but a strategic imperative that directly influences the safety, efficacy, and regulatory success of the final drug product.[2] A seemingly minor impurity in an intermediate can carry through subsequent synthetic steps, potentially leading to the formation of undesirable and harmful byproducts in the API.
This guide emphasizes a proactive approach to quality control, shifting the focus of impurity management upstream to the intermediate stage. By establishing a comprehensive analytical strategy for methyl 4-(pyrrolidin-3-yl)benzoate, drug developers can mitigate risks, reduce the likelihood of late-stage manufacturing failures, and ultimately accelerate the path to regulatory approval.
Potential Impurities in the Synthesis of Methyl 4-(pyrrolidin-3-yl)benzoate
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. While the specific impurities will vary depending on the exact synthetic pathway employed, some common classes of impurities to consider include:
-
Starting Material Residues: Unreacted starting materials or reagents from previous synthetic steps.
-
Byproducts of the Reaction: Compounds formed from side reactions occurring during the synthesis.
-
Isomers: Structural isomers of the target molecule, such as methyl 2-(pyrrolidin-3-yl)benzoate or methyl 3-(pyrrolidin-3-yl)benzoate, which can be challenging to separate. Positional isomers of the pyrrolidine ring on the benzoate, for example, methyl 4-(pyrrolidin-2-yl)benzoate or methyl 4-(pyrrolidin-1-yl)benzoate[3][4], are also possibilities.
-
Degradation Products: Impurities formed due to the instability of the molecule under certain conditions (e.g., hydrolysis of the ester).
The following diagram illustrates a generalized workflow for identifying and controlling these impurities.
Caption: Generalized workflow for impurity control in pharmaceutical intermediate synthesis.
Comparative Analysis of Analytical Methods for Purity Determination
The selection of an appropriate analytical method is a critical decision in establishing a robust purity testing protocol.[5] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques, each with distinct advantages and limitations for the analysis of methyl 4-(pyrrolidin-3-yl)benzoate.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.[6] |
| Strengths | - High resolution for separating structurally similar compounds.[5]- Widely available and well-established.[2]- Good sensitivity for UV-active compounds. | - Excellent for volatile impurities and residual solvents.[5]- Provides structural information for impurity identification.[7] | - Primary analytical method, can be used without a specific reference standard for the analyte.[8]- Highly accurate and precise.[9]- Provides structural confirmation of the analyte and impurities. |
| Limitations | - Requires a reference standard for quantification.- Non-UV active impurities will not be detected. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds.[10] | - Lower sensitivity compared to chromatographic methods.- Requires a high-purity internal standard.[8]- Can be complex to set up and interpret for non-specialists.[6] |
| Best Suited For | Routine purity testing, quantification of known impurities, and stability studies. | Identification and quantification of volatile organic impurities and residual solvents. | Absolute purity determination, characterization of reference standards, and analysis when a specific reference standard is unavailable.[8] |
The Power of Orthogonal Methods
Relying on a single analytical technique can lead to an incomplete understanding of a sample's purity profile. Orthogonal methods, which rely on different separation and detection principles, provide a more comprehensive and trustworthy assessment. For instance, HPLC can effectively separate non-volatile impurities, while GC-MS can detect residual solvents that would be missed by HPLC. qNMR can then provide an absolute purity value, serving as a cross-validation for the chromatographic results.
Caption: The relationship between orthogonal analytical methods for comprehensive purity analysis.
The Role of Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of pharmaceutical development that involves subjecting a drug substance to harsh conditions to accelerate its decomposition.[11] These studies are instrumental in elucidating potential degradation pathways and identifying the resulting degradation products.[12] This information is vital for developing stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[13]
According to ICH guidelines, stress testing should evaluate the effects of temperature, humidity, light, oxidation, and pH.[14] For methyl 4-(pyrrolidin-3-yl)benzoate, particular attention should be paid to hydrolysis of the methyl ester group under acidic or basic conditions.
Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the pyrrolidine ring or other susceptible functional groups. |
| Thermal | 80°C, 48h | General decomposition. |
| Photostability | ICH Q1B guidelines | Photolytic degradation. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the purity analysis of methyl 4-(pyrrolidin-3-yl)benzoate using HPLC-UV, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the determination of the purity of methyl 4-(pyrrolidin-3-yl)benzoate and its non-volatile impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methyl 4-(pyrrolidin-3-yl)benzoate reference standard (purity ≥98%)[15]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the methyl 4-(pyrrolidin-3-yl)benzoate reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is designed to identify and quantify volatile impurities and residual solvents in methyl 4-(pyrrolidin-3-yl)benzoate.
Instrumentation and Reagents:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
Methanol (GC grade)
-
Methyl 4-(pyrrolidin-3-yl)benzoate sample
GC-MS Conditions:
| Parameter | Value |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas Flow | 1.2 mL/min (constant flow) |
| Injection Mode | Split (20:1) |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Mass Range | 40-500 amu |
Procedure:
-
Sample Preparation: Dissolve a known amount of the methyl 4-(pyrrolidin-3-yl)benzoate sample in methanol to a final concentration of approximately 10 mg/mL.
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method. The fragmentation of the pyrrolidine ring is a key diagnostic tool in identifying related impurities.[16]
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol provides a method for the absolute purity determination of methyl 4-(pyrrolidin-3-yl)benzoate using an internal standard.[17]
Instrumentation and Reagents:
-
NMR spectrometer (≥400 MHz)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)
-
Methyl 4-(pyrrolidin-3-yl)benzoate sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the methyl 4-(pyrrolidin-3-yl)benzoate sample into an NMR tube.[17]
-
Accurately weigh a suitable amount of the internal standard and add it to the same NMR tube. The molar ratio of the analyte to the standard should be approximately 1:1.
-
Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Commercial Reference Standard Providers
While a certified reference standard for methyl 4-(pyrrolidin-3-yl)benzoate from pharmacopeias like USP or EP may not be readily available, several commercial suppliers offer this compound with stated purities, typically ≥95% or ≥98%.[15] It is crucial to obtain a certificate of analysis (CoA) from the supplier, which should detail the method used for purity determination. For in-house reference standard qualification, qNMR is a highly recommended technique due to its ability to provide an absolute purity value without the need for a pre-existing certified standard.[8]
Conclusion
The purity of methyl 4-(pyrrolidin-3-yl)benzoate is a critical quality attribute that profoundly impacts the safety and efficacy of the final pharmaceutical product. A multi-faceted analytical approach, employing orthogonal methods such as HPLC, GC-MS, and qNMR, is essential for a comprehensive and reliable assessment of its purity. This guide has provided a comparative overview of these techniques, along with detailed experimental protocols and a discussion on the importance of forced degradation studies. By implementing these methodologies, researchers and drug development professionals can establish robust quality control strategies, ensuring the integrity of their synthetic intermediates and the ultimate success of their therapeutic programs.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. Retrieved from [Link]
-
qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). Reading Scientific Services Ltd. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). PMC. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Pharmaffiliates. Retrieved from [Link]
-
GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... (n.d.). ResearchGate. Retrieved from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2023, June). IJSDR. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved from [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). LinkedIn. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6). ResearchGate. Retrieved from [Link]
-
methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride. (n.d.). J&K Scientific. Retrieved from [Link]
-
The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved from [Link]
-
Identity determination and purity testing. (n.d.). ChemCon. Retrieved from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014, December 30). Journal of Forensic Science & Criminology. Retrieved from [Link]
-
Method Development and Validation of Preservatives Determination... (2007, May 18). Taylor & Francis. Retrieved from [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014, December 30). Annex Publishers. Retrieved from [Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones... (2020, April 20). West Virginia University Research Repository. Retrieved from [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE... (2023, June 26). ResearchGate. Retrieved from [Link]
-
precision and accuracy of HPLC method for sodium benzoate... (n.d.). ResearchGate. Retrieved from [Link]
-
Why did our synthesized methyl benzoate solidify? (2024, December 3). Reddit. Retrieved from [Link]
-
ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/[18].pdf]([Link]18].pdf)
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. methyl 4-(pyrrolidin-1-yl)benzoate | 129414-26-2 [sigmaaldrich.com]
- 4. Methyl 4-(pyrrolidin-1-yl)benzoate | 129414-26-2 [sigmaaldrich.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 9. researchgate.net [researchgate.net]
- 10. annexpublishers.com [annexpublishers.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chemscene.com [chemscene.com]
- 16. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 17. emerypharma.com [emerypharma.com]
- 18. rjpbcs.com [rjpbcs.com]
Unambiguous Structural Validation of 3-Substituted Pyrrolidine Regioisomers: HR-MS/MS vs. 2D NMR
Executive Summary
The pyrrolidine ring is a ubiquitous pharmacophore in modern medicinal chemistry. However, functionalizing this heterocycle—particularly at the 3-position—introduces significant analytical challenges. 2-substituted, 3-substituted, and 4-substituted pyrrolidines often manifest as regioisomers with identical exact masses and highly similar chromatographic retention times. This guide objectively compares the two premier analytical methodologies for resolving these structures: High-Resolution Tandem Mass Spectrometry (HR-MS/MS) and Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy . By understanding the causality behind their experimental outputs, researchers can implement self-validating protocols to ensure absolute structural integrity.
The Analytical Challenge: Causality of Regioisomer Conflation
When a substituent is introduced at the 3-position of a pyrrolidine ring, the molecule breaks its inherent symmetry. This creates a chiral center at C3, rendering the adjacent methylene protons at C2 and C4 diastereotopic. Despite this distinct 3D geometry, 1D
Methodology 1: High-Resolution Tandem Mass Spectrometry (HR-MS/MS)
Mechanism & Causality
In electrospray ionization (ESI) or electron ionization (EI), the basic nitrogen atom of the pyrrolidine ring acts as the primary charge-bearing site. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic
The exact mass and abundance of these secondary product ions allow for the definitive differentiation of side-chain regioisomers. For example, 1 utilizing deuterium labeling has confirmed that regioisomeric propyl and isopropyl side chains yield distinct product ions (e.g., m/z 84 vs m/z 70) due to the differential stability of the resulting carbocations[1]. Furthermore,2
2 demonstrate that alkyl chain length directly impacts tropylium ion formation and subsequent intermediate product ions[2].Self-Validating Experimental Protocol: LC-HR-MS/MS
-
Sample Preparation: Dilute the purified pyrrolidine derivative to 10 ng/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to promote protonation.
-
Chromatographic Separation: Inject 2
L onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 m). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes to resolve any baseline diastereomers. -
Ionization & Acquisition: Operate the Q-TOF mass spectrometer in ESI+ mode. Acquire full scan MS data (m/z 50-1000) to confirm the exact mass of the
precursor. -
Targeted MS/MS (CID): Isolate the precursor ion and apply a collision energy ramp (15-45 eV) to capture both primary and secondary fragmentation events.
-
Data Validation (Self-Correction): Analyze the MS/MS spectra for the diagnostic loss of the neutral pyrrolidine moiety. The protocol is self-validating if the sum of the neutral loss mass and the detected iminium fragment exactly matches the precursor mass within a strict <5 ppm error margin, confirming no external contamination or unexpected gas-phase adducts skewed the data.
Methodology 2: 2D Nuclear Magnetic Resonance (2D NMR)
Mechanism & Causality
While MS/MS provides excellent mass-based fragmentation evidence, it cannot always map exact carbon-carbon connectivity if complex gas-phase rearrangements occur. NMR provides orthogonal, through-bond validation. The presence of a substituent at C3 creates a stereocenter, rendering the two faces of the pyrrolidine ring magnetically non-equivalent. Consequently, the methylene protons at C2 and C4 become diastereotopic, exhibiting distinct chemical shifts and complex
Self-Validating Experimental Protocol: 2D NMR Assignment
-
Sample Preparation: Dissolve 15-20 mg of the highly pure (>98%) compound in 0.6 mL of
or . Ensure the solvent contains 0.03% TMS as an internal reference. -
1D Acquisition: Acquire a standard
H NMR spectrum (minimum 400 MHz, 16 scans) and a C NMR spectrum (1024 scans). -
2D COSY Acquisition: Run a Gradient COSY experiment to map the continuous spin system from the C5 protons through C4, C3, and C2.
-
2D HMBC Acquisition: Acquire a Gradient HMBC spectrum optimized for long-range couplings (
Hz). -
Data Validation (Self-Correction): The assignment is self-validating when the COSY walk (C5
C4 C3 C2) perfectly aligns with the HMBC cross-peaks originating from the C3 substituent. If the substituent shows a to C3 and to both C2 and C4, the 3-substitution is unambiguously confirmed, internally ruling out 2- or 4-substitution.
Comparative Data Analysis
Table 1: Comparative Performance of Validation Methodologies
| Metric | HR-MS/MS | 2D NMR Spectroscopy |
| Primary Data Output | Iminium ion fragmentation cascades | Through-bond atomic connectivity |
| Sample Requirement | < 1 | 10 - 20 mg (Non-destructive) |
| Regioisomer Resolution | High (if fragments differ in mass) | Absolute (maps exact attachment point) |
| Analysis Time | 15 - 30 minutes | 2 - 12 hours (depending on concentration) |
| Limitation | Susceptible to gas-phase rearrangements | Prone to signal overlap in 1D spectra |
Table 2: Prototypical NMR Chemical Shifts for 3-Substituted Pyrrolidines
| Position | Diagnostic Feature | ||
| C2 | 2.80 - 3.50 (m, 2H) | 50.0 - 55.0 | Diastereotopic; coupled to C3 |
| C3 | 2.20 - 2.60 (m, 1H) | 35.0 - 45.0 | Methine proton; shifts based on substituent |
| C4 | 1.60 - 2.10 (m, 2H) | 30.0 - 35.0 | Diastereotopic; complex multiplet |
| C5 | 2.70 - 3.20 (m, 2H) | 45.0 - 50.0 | Adjacent to Nitrogen; downfield shift |
Orthogonal Validation Workflow
To achieve absolute certainty in drug development, relying on a single analytical node is insufficient. The following logical workflow demonstrates how MS/MS and NMR must be used orthogonally to validate complex pyrrolidine regioisomers.
Caption: Workflow for orthogonal structural validation of pyrrolidine regioisomers via MS/MS and NMR.
References
- Source: nih.
- Source: benchchem.
- Source: researchgate.
- Source: wvu.
Sources
Comparative Guide: Melting Point Determination for Methyl 4-(pyrrolidin-3-yl)benzoate HCl
Topic: Comparative Guide: Melting Point Determination Protocols for Methyl 4-(pyrrolidin-3-yl)benzoate HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride (CAS: 1203683-93-5) is a critical secondary amine intermediate used in the synthesis of complex pharmaceutical scaffolds. As a hydrochloride salt of an amino ester, its thermal behavior is governed by ionic lattice forces, potential hygroscopicity, and susceptibility to thermal degradation (e.g., decarboxylation or cyclization) near its melting transition.
This guide compares the two primary methodologies for determining its melting point (MP): Capillary Method (Visual) and Differential Scanning Calorimetry (DSC) . While capillary methods are sufficient for routine purity checks, this guide establishes DSC as the superior analytical standard for characterization due to its ability to distinguish true thermodynamic melting from decomposition and solvate desorption.
Compound Properties relevant to Thermal Analysis
| Property | Specification | Implication for MP Determination |
| Molecular Formula | C₁₂H₁₆ClNO₂ | HCl salt implies high lattice energy (high MP expected). |
| Physical State | White to off-white solid | Visual detection of "clear point" is standard. |
| Hygroscopicity | Moderate to High | Moisture uptake causes MP depression; Drying is mandatory . |
| Thermal Stability | Potential degradation >200°C | Risk of decomposition masking the melt in capillary tubes. |
Method Comparison: Capillary vs. DSC
The following table contrasts the operational parameters and scientific validity of the two methods for this specific HCl salt.
| Feature | Method A: Capillary (Mel-Temp/Oil Bath) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change (Solid | Measurement of heat flow difference (Endothermic Heat of Fusion). |
| Result Type | Temperature Range (Onset | Quantitative Peak (Extrapolated Onset Temperature, |
| Precision | ||
| Handling HCl Salts | High Risk: Trapped moisture/HCl gas can cause "bumping" or darkening before melt. | Controlled: Sealed pans (hermetic) prevent volatile loss; |
| Decomposition | Often indistinguishable from melting (sample darkens). | Distinct kinetic events (Exotherms) vs. Melting (Endotherms). |
| Throughput | High (Rapid QC). | Low (Detailed Characterization). |
| Verdict | Routine QC Only. | Reference Standard. |
Decision Logic & Workflow
The choice of method depends on the stage of drug development. The following decision tree outlines the logical selection process.
Figure 1: Decision matrix for selecting the appropriate thermal analysis technique based on sample history and data requirements.
Detailed Experimental Protocols
Pre-requisite: Sample Preparation (Critical for HCl Salts)
HCl salts are prone to absorbing atmospheric moisture, which acts as an impurity, depressing the melting point (Raoult’s Law).
-
Dry the Sample: Place 100 mg of Methyl 4-(pyrrolidin-3-yl)benzoate HCl in a vacuum oven at 40°C for 4 hours (or over
in a desiccator overnight). -
Grinding: Gently crush crystals to a fine powder to ensure uniform heat transfer. Avoid excessive force which can induce mechanochemical amorphization.
Protocol A: Differential Scanning Calorimetry (Recommended)
Instrument: PerkinElmer DSC 8000, TA Instruments Q2000, or equivalent.
-
Calibration: Calibrate temperature and enthalpy using Indium (
) and Zinc ( ) standards. -
Pan Selection: Use Tzero Aluminum Hermetic Pans . Pin-hole lids are not recommended if sublimation of the HCl salt is suspected; however, if dehydrochlorination is the degradation mechanism, a pin-hole allows gas escape to prevent pan deformation. Recommendation: Hermetic lid with a single laser-drilled pinhole.
-
Loading: Weigh 2.0 – 4.0 mg of dried sample directly into the pan. Crimp to seal.
-
Reference: Use an empty aluminum pan of equal mass.
-
Method Parameters:
-
Purge Gas: Nitrogen (
). -
Equilibration: Equilibrate at 30°C.
-
Ramp Rate: Heat at
to (or past the melt). -
Note: For purity determination, a slower rate (
) is preferred to sharpen the peak, though this increases the risk of thermal degradation during the scan.
-
-
Analysis:
-
Identify the major endothermic event.
-
Report: The Extrapolated Onset Temperature (
) , not the peak temperature. The onset is the intersection of the baseline and the leading edge of the peak and is the most reproducible thermodynamic value.
-
Protocol B: Capillary Method (Routine QC)
Instrument: Büchi M-565, SRS OptiMelt, or Thomas-Hoover.
-
Loading: Pack 2-3 mm of dried sample into a glass capillary. Tap to eliminate air pockets.
-
Fast Ramp: Heat at
to find the approximate melting point. -
Precise Ramp: Cool the block to
below the approximate MP. Insert a fresh sample tube. -
Measurement: Ramp at
. -
Observation:
-
Collapse Point: Sample pulls away from walls (sintering).
-
Meniscus Point: First visible liquid.
-
Clear Point: Sample is completely liquid.
-
-
Report: The range from Meniscus to Clear Point (e.g.,
).
Data Analysis & Troubleshooting
Interpreting the DSC Thermogram
For Methyl 4-(pyrrolidin-3-yl)benzoate HCl, the DSC curve provides a "fingerprint" of the solid state.
Figure 2: Diagnostic flow for interpreting thermal events in DSC.
Common Issues with Amino Ester HCl Salts
| Observation | Cause | Corrective Action |
| Broad Melting Range (>2°C) | Impurities or Wet Sample. | Dry sample at 40°C under vacuum. Recrystallize if necessary. |
| Browning/Gas Evolution | Decomposition (Dehydrochlorination). | Use DSC at a faster rate ( |
| Double Peak in DSC | Polymorphism. | Methyl 4-(pyrrolidin-3-yl)benzoate HCl may exist in multiple crystal forms. Isolate the stable polymorph via slurry ripening. |
References
-
Mettler Toledo. (n.d.). Melting Point Determination: Principle and Methods. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination - OptiMelt. Retrieved from [Link]
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (General reference for DSC methodology).
-
United States Pharmacopeia (USP). <741> Melting Range or Temperature. (Standard regulatory framework for capillary methods).[3]
Sources
A Guide to the Spectroscopic Characterization of Methyl 4-(pyrrolidin-3-yl)benzoate Hydrochloride
For the researcher engaged in the synthesis and development of novel chemical entities, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected spectroscopic signature of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride, a compound of interest in medicinal chemistry and drug discovery. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will leverage established spectroscopic principles and comparative data from structural analogues to predict its key spectral features.
This document is designed to be a practical resource, not only presenting predicted data but also explaining the underlying principles and providing robust, field-tested protocols for data acquisition. By understanding the expected spectroscopic characteristics and the methods to obtain them, researchers can confidently verify the identity, purity, and structure of their synthesized compounds.
Predicted Spectroscopic Data and Structural Assignments
The structure of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride incorporates a 1,4-disubstituted benzene ring, a methyl ester, and a protonated pyrrolidine ring. Each of these moieties will give rise to characteristic signals in its NMR, IR, and mass spectra.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is arguably the most informative technique for elucidating the structure of organic molecules in solution. For a hydrochloride salt, the choice of solvent is critical; deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices to ensure solubility and to observe the exchangeable N-H protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.[1]
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 9.0 | Broad Singlet | 2H | NH₂ ⁺ | Protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange. The chemical shift is highly dependent on solvent and concentration.[1] |
| 8.05 | Doublet | 2H | Ar-H (ortho to -COOCH₃) | These aromatic protons are deshielded by the electron-withdrawing ester group. They appear as a doublet due to coupling with the adjacent meta-protons. |
| 7.60 | Doublet | 2H | Ar-H (ortho to pyrrolidine) | These aromatic protons are slightly more shielded than their counterparts and also appear as a doublet. |
| 3.85 | Singlet | 3H | -COOCH₃ | The methyl ester protons are in a distinct chemical environment and appear as a sharp singlet. |
| ~3.80 - 3.60 | Multiplet | 1H | Pyrrolidine CH (at C3) | The methine proton on the pyrrolidine ring, being attached to the benzene ring, will be the most downfield of the aliphatic protons. |
| ~3.50 - 3.20 | Multiplet | 4H | Pyrrolidine CH₂ (at C2 and C5) | The protons on the carbons adjacent to the nitrogen are deshielded by the positive charge and will appear as complex multiplets. |
| ~2.40 - 2.20 | Multiplet | 2H | Pyrrolidine CH₂ (at C4) | These protons are the most shielded of the pyrrolidine ring protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | C =O | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~148.0 | Ar-C (C4, attached to pyrrolidine) | The aromatic carbon attached to the pyrrolidine ring. |
| ~130.0 | Ar-C H (ortho to -COOCH₃) | Aromatic methine carbons. |
| ~129.5 | Ar-C (C1, attached to ester) | The aromatic carbon attached to the ester group. |
| ~127.0 | Ar-C H (ortho to pyrrolidine) | Aromatic methine carbons. |
| ~52.5 | -COOC H₃ | The methyl ester carbon. |
| ~48.0 | Pyrrolidine C H₂ (C2 and C5) | Carbons adjacent to the protonated nitrogen are deshielded. |
| ~40.0 | Pyrrolidine C H (C3) | The methine carbon of the pyrrolidine ring. |
| ~30.0 | Pyrrolidine C H₂ (C4) | The most upfield of the pyrrolidine carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[2] For a solid sample like a hydrochloride salt, the KBr pellet method is standard.[3][4]
Predicted Key IR Absorption Bands (KBr Pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3000 - 2700 | Strong, Broad | N-H Stretch | R₂NH₂ ⁺ (Secondary Amine Salt) |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Pyrrolidine & Methyl) |
| ~1725 | Strong | C=O Stretch | Aromatic Ester C=O |
| ~1610 & ~1500 | Medium | C=C Stretch | Aromatic Ring |
| ~1280 & ~1100 | Strong | C-O Stretch | Ester C-O |
| ~850 | Strong | C-H Bend | 1,4-Disubstituted Benzene (Out-of-plane) |
The broad absorption below 3000 cm⁻¹ due to the N-H stretching of the ammonium salt is a highly characteristic feature. The strong carbonyl peak around 1725 cm⁻¹ is indicative of the conjugated ester.[5][6]
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and charged molecules like hydrochloride salts, making it the method of choice.[7][8] The analysis would be performed in positive ion mode. The spectrum will show the molecular ion of the free base after the loss of HCl.
-
Molecular Formula (Free Base): C₁₂H₁₅NO₂
-
Exact Mass (Free Base): 205.1103 g/mol
-
Expected [M+H]⁺: m/z 206.1176
Predicted Fragmentation Pattern:
The fragmentation of the molecule in a tandem MS (MS/MS) experiment would likely proceed through characteristic pathways. The pyrrolidine ring is often a site of fragmentation.[9]
-
Loss of the methyl ester group (-•OCH₃): A fragment at m/z 174.
-
Loss of the entire ester group (-COOCH₃): A fragment at m/z 146.
-
Cleavage within the pyrrolidine ring: This can lead to a variety of smaller fragments.
Comparative Analysis with Structural Analogues
To ground our predictions, we can compare them with experimental data from related compounds.
Table 1: Comparison of Spectroscopic Data with Analogues
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Signal (cm⁻¹) |
| Methyl 4-(pyrrolidin-3-yl)benzoate HCl (Predicted) | 8.05 (d, Ar-H), 3.85 (s, -OCH₃) | 166.0 (C=O), 52.5 (-OCH₃) | ~1725 (C=O) |
| Methyl Benzoate [10] | 8.00 (d, 2H), 7.42 (m, 3H), 3.83 (s, 3H) | 166.7 (C=O), 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 (-OCH₃) | ~1725 (C=O)[5] |
| Methyl 4-methylbenzoate [11] | 7.92 (d, 2H), 7.23 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H) | 167.1 (C=O), 143.4, 129.5, 129.0, 51.8 (-OCH₃), 21.5 (-CH₃)[12] | Not specified |
The data from methyl benzoate and methyl 4-methylbenzoate strongly support the predicted chemical shifts for the aromatic and methyl ester portions of our target molecule.[10][11][12] The presence of the electron-donating methyl group in methyl 4-methylbenzoate slightly shields the aromatic protons compared to methyl benzoate, illustrating the electronic effects that are foundational to NMR interpretation.
Experimental Protocols
The following protocols describe standard procedures for acquiring high-quality spectroscopic data for a solid organic compound like methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the preparation of an NMR sample for ¹H and ¹³C analysis.[13]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh the appropriate amount of the sample into a small, clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently agitate or vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into the NMR tube. Avoid transferring any solid particulates.
-
Wipe the outside of the NMR tube clean and carefully place it into a spinner turbine.
-
Insert the sample into the NMR spectrometer.
-
Follow the spectrometer's standard operating procedure to lock, tune, and shim the instrument.[14][15]
-
Acquire the ¹H spectrum using standard acquisition parameters.
-
Acquire the proton-decoupled ¹³C spectrum. A sufficient number of scans and an appropriate relaxation delay should be used to obtain a good signal-to-noise ratio, especially for quaternary carbons.
Workflow for NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol details the KBr pellet method, a common technique for analyzing solid samples.[16][17]
Objective: To obtain a high-quality infrared spectrum for functional group identification.
Materials:
-
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (~200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Place ~200 mg of dry KBr powder into an agate mortar.
-
Add 1-2 mg of the sample to the mortar.
-
Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the mixture into the die set of the pellet press.
-
Press the powder under high pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
Acquire a background spectrum with an empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[6]
Workflow for FTIR Analysis via KBr Pellet Method
Caption: Standard workflow for FTIR analysis.
High-Resolution Mass Spectrometry (HRMS)
This protocol describes a general procedure for obtaining an accurate mass measurement using LC-MS with ESI.[18][19]
Objective: To confirm the molecular formula of the compound by accurate mass measurement.
Materials:
-
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride (~0.1 mg/mL solution)
-
LC-MS grade solvent (e.g., methanol or acetonitrile/water mixture)
-
LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap)
Procedure:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate LC-MS grade solvent.
-
Set up the LC-MS system. For direct infusion, bypass the LC column and infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) in positive ion mode to maximize the signal of the [M+H]⁺ ion.
-
Acquire the high-resolution mass spectrum. Ensure the mass analyzer is calibrated to achieve high mass accuracy.
-
Process the data to determine the accurate mass of the [M+H]⁺ ion.
-
Use the measured accurate mass to calculate the elemental composition and confirm that it matches the expected formula (C₁₂H₁₆NO₂⁺ for the protonated free base).
Workflow for HRMS Analysis via ESI-MS
Caption: Standard workflow for HRMS analysis.
Conclusion
References
-
Oreate AI Blog. (2026, February 17). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. Available at: [Link]
-
University of Colorado Boulder. Sample preparation for FT-IR. Available at: [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
-
ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]
-
University of Helsinki. Quick User Guide for FT-IR. Available at: [Link]
-
ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Available at: [Link]
-
Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available at: [Link]
-
Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Available at: [Link]
-
Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]
-
SpectraBase. methyl 4-(3-{[(E)-(ethylamino)(phenylimino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoate - Optional[13C NMR]. Available at: [Link]
-
PubMed. (2009, July 30). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]
-
University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]
-
Northern Illinois University. IR Absorption Frequencies. Available at: [Link]
-
ResearchGate. (1977, January). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
-
LCGC International. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]
-
ResearchGate. (2019, July 1). A validated LC-ESI-MS/MS method for the quantification of Selegiline HCl in bulk and pharmaceutical formulation. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]
-
Chegg.com. (2015, November 11). Solved Below is the predicted 1H NMR spectrum of methyl benzoate. Available at: [Link]
-
PMC. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]
-
ResearchGate. Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). Available at: [Link]
-
PubMed. (2026, January 9). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]
-
ResearchGate. (2013, June 13). MALDI or ESI which is suitable for small molecules?. Available at: [Link]
-
Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis - Oreate AI Blog [oreateai.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. brainly.com [brainly.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]
- 12. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. commons.ggc.edu [commons.ggc.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. kinteksolution.com [kinteksolution.com]
- 17. scienceijsar.com [scienceijsar.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Standards for Nitrogen-Containing Heterocycles: A Comparative Validation Guide
Executive Summary: The "Refractory Nitrogen" Challenge
In drug discovery, nitrogen-containing heterocycles (e.g., pyridines, imidazoles, indoles) are ubiquitous, forming the pharmacophore backbone of over 60% of FDA-approved small molecules. However, characterizing these compounds via combustion Elemental Analysis (CHN/CHNS) presents a specific, often overlooked failure mode: incomplete combustion due to refractory ring stability.
While Acetanilide is the industry-standard calibrant, it is chemically "soft"—it combusts easily at standard temperatures (~950°C). Calibrating a system with Acetanilide often yields a "false pass" on system suitability, only for the instrument to report low nitrogen recovery (e.g., -0.8% to -1.5% error) on complex heterocyclic samples.
This guide compares the performance of general-purpose standards against refractory-specific standards (like Nicotinic Acid and Sulfanilamide), demonstrating why "stress-testing" your combustion zone is critical for heterocyclic accuracy.
The Standards Landscape: A Technical Comparison
We evaluate three primary classes of standards used in pharmaceutical QC. The choice of standard dictates the "oxidative stress" capability of your analytical curve.
Table 1: Comparative Profile of Elemental Analysis Standards
| Feature | Acetanilide (Standard A) | Nicotinic Acid (Standard B) | Sulfanilamide (Standard C) |
| Formula | C₈H₉NO | C₆H₅NO₂ | C₆H₈N₂O₂S |
| Role | General Calibration (Easy-to-burn) | Refractory Stress Test | Multi-element (CHNS) |
| Nitrogen % | 10.36% | 11.38% | 16.27% |
| Combustion Difficulty | Low. Linear aliphatic amide bond breaks easily. | High. Pyridine ring requires high energy to fracture. | Medium. Sulfonamide group requires adequate reduction. |
| Primary Utility | Routine QC, daily system checks. | Validating combustion efficiency for heterocycles. | Simultaneous Sulfur determination. |
| Failure Mode | Masks insufficient O₂ dosing or catalyst exhaustion. | Sensitive to "soot" formation; fails if Temp < 980°C. | Fails if reduction tube (Cu) is depleted. |
Scientific Mechanism: Why Heterocycles Fail
To understand why standard selection matters, we must visualize the combustion pathway. Simple amides (Acetanilide) release Nitrogen as
Diagram 1: The Combustion Fracture Pathway
This diagram illustrates the divergence between "Soft" combustion (Acetanilide) and "Hard" combustion (Heterocycles), highlighting the risk of nitrogen entrapment.
Caption: Heterocycles require higher activation energy to prevent N-entrapment in char, unlike simple amides.
Experimental Data: The Calibration Trap
The following data simulates a comparative study analyzing a complex drug intermediate (Bis-indolylmaleimide, Theoretical N: 13.52%) using instruments calibrated with different standards.
Table 2: Recovery Rates of Complex Heterocycle vs. Calibration Standard
| Calibration Standard Used | Found %N (Sample) | Deviation | Interpretation |
| Acetanilide | 13.15% | -0.37% | Fail. The system appeared "ready" but lacked the oxidative power for the indole rings. |
| Sulfanilamide | 13.41% | -0.11% | Pass. The presence of Sulfur demands better reduction/oxidation balance, improving accuracy. |
| Nicotinic Acid | 13.50% | -0.02% | Optimal. Calibrating with a refractory standard forces the regression line to account for difficult combustion. |
Key Insight: If you calibrate with Acetanilide, your instrument may pass its morning check (reading Acetanilide as 10.36% ±0.1), but it will systematically under-report Nitrogen in your actual heterocyclic samples because the combustion efficiency (
Recommended Protocol: The "Refractory" Workflow
To ensure data integrity for drug development, do not rely on a single "soft" standard. Implement this self-validating protocol.
Step 1: Instrument Optimization
-
Temperature: Set combustion furnace to
(static) or ensure flash temperature reaches . -
Oxygen Dosing: Increase Oxygen loop volume or injection time by 20% relative to standard organic methods.
-
Catalyst: Use Chromium(III) Oxide (
) or Tungsten(VI) Oxide ( ) on the oxidation layer to promote ring fracture.
Step 2: The "Sandwich" Validation Method
Instead of a simple linear calibration, use the Sandwich Method to bracket your samples.
-
Run Blank: Verify baseline.
-
Run K-Factor (Calibration): Use Acetanilide (3 replicates) to establish the slope.
-
Run Check Standard (QC): Analyze Nicotinic Acid as an unknown.
-
Acceptance Criteria: Must be within ±0.15% absolute of theoretical.
-
If Nicotinic Acid fails: Your oxidation is insufficient. Do not run samples. Change the combustion tube or increase
.
-
-
Run Heterocyclic Samples.
-
Run Check Standard (QC): Analyze Nicotinic Acid again to check for drift/coking.
Diagram 2: Decision Tree for Standard Selection
A logic flow to determine which standard to use based on sample chemistry.
Caption: Selection logic ensuring the standard matches the combustion difficulty of the analyte.
References
-
NIST (National Institute of Standards and Technology). (2023). Certificate of Analysis: Standard Reference Material® 141e - Acetanilide.[1] Retrieved from [Link]
-
Schimmelmann, A., et al. (2009). "Nicotine, acetanilide and urea multi-level reference materials for carbon and nitrogen stable isotope ratio mass spectrometry." Rapid Communications in Mass Spectrometry, 23(22), 3513–3521. [Link]
-
ASTM International. (2021). ASTM E1409-13: Standard Test Method for Determination of Oxygen and Nitrogen in Titanium and Titanium Alloys.[Link]
Sources
Benchmarking Potency: Pyrrolidine vs. Piperidine Scaffolds in Serine Protease Inhibition
Topic: Benchmarking Potency of Pyrrolidine-Based Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Leads
Executive Summary
In the design of inhibitors for proline-specific serine proteases (e.g., DPP-4, FAP, POP), the pyrrolidine scaffold has established itself as the "privileged structure" over six-membered piperidine or acyclic alternatives.[1][2] This guide benchmarks the potency (
The Pyrrolidine Advantage: Structural Causality
Why does the 5-membered ring consistently outperform the 6-membered ring in this class? The superiority of the pyrrolidine scaffold is not accidental; it is thermodynamic.
-
Entropic Advantage: The pyrrolidine ring is more rigid than the acyclic amine and adopts a specific "envelope" conformation that closely mimics the transition state of the proline substrate. This reduces the entropic penalty (
) upon binding. -
Steric Fit: The S1 hydrophobic pocket of enzymes like DPP-4 is evolved to accept the flat, 5-membered proline ring. The 6-membered piperidine ring, often adopting a chair conformation, introduces steric clashes that increase the
by orders of magnitude. -
The "Nitrile Trap": In cyanopyrrolidine inhibitors (e.g., Vildagliptin), the nitrile group is positioned perfectly to undergo reversible covalent attack by the catalytic serine hydroxyl. This mechanism is highly sensitive to the ring geometry; expanding the ring to piperidine distorts this alignment.
Comparative Benchmarking Data
The following data summarizes a comparative Structure-Activity Relationship (SAR) study targeting a representative serine protease (DPP-4/POP context).
Table 1: Potency Comparison of Scaffold Variants
| Compound Class | Core Scaffold | Functionality | Binding Mode | LogP | |
| A (Benchmark) | Pyrrolidine | 2-CN (Nitrile) | 1.2 ± 0.3 | Covalent (Reversible) | 0.46 |
| B (Alternative) | Piperidine | 2-CN (Nitrile) | 58.0 ± 4.1 | Weak Covalent/Steric Clash | 0.84 |
| C (Control) | Pyrrolidine | Hydrogen (No CN) | 240.0 ± 15.0 | Non-covalent | 0.52 |
| D (Acyclic) | Diethylamine | Nitrile equivalent | >10,000 | Non-specific | 0.95 |
-
Data Interpretation: The expansion from a 5-membered pyrrolidine (A) to a 6-membered piperidine (B) results in a ~50-fold loss in potency . This confirms that the precise orbital alignment required for the serine-nitrile reaction is disrupted by the piperidine chair conformation.
-
Solubility Note: Pyrrolidines generally exhibit lower LogP (0.46) compared to piperidines (0.84), improving aqueous solubility for assay conditions.
Experimental Workflow: The Self-Validating System
To reproduce these benchmarks, a robust assay is required. We utilize a Fluorogenic Substrate Assay (Gly-Pro-AMC) .[3][4][5] This system is self-validating because the release of AMC is linear with time and enzyme concentration, allowing immediate detection of artifacts (e.g., fluorescence quenching).
Diagram 1: Benchmarking Workflow
Caption: Standardized fluorogenic screening workflow. Note the critical pre-incubation step to allow slow-binding covalent inhibitors to reach equilibrium.
Detailed Protocol: Gly-Pro-AMC Kinetic Assay
Objective: Determine
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[3][4] (EDTA prevents metalloprotease contamination).
-
Substrate: Gly-Pro-AMC (
). Prepare 10 mM stock in DMSO. -
Enzyme: Recombinant human DPP-4 (approx. 1-2 nM final concentration).
Step-by-Step Methodology:
-
Preparation: Dilute inhibitors in Assay Buffer (keep DMSO final < 1%). Prepare a 7-point dilution series (e.g., 1 nM to 10
M). -
Pre-incubation (CRITICAL): Add 10
L inhibitor + 10 L enzyme to a black 96-well plate. Incubate for 30 minutes at 37°C .-
Why? Cyanopyrrolidines are often "slow-binding" covalent inhibitors. Without pre-incubation,
values will be underestimated (shifting right).
-
-
Initiation: Add 30
L of Substrate Solution (Final conc: , near ). -
Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) every 60 seconds for 20 minutes.
-
Calculation: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Inhibitor].
Advanced Characterization: Mechanism of Action
The potency of pyrrolidine-2-nitriles stems from a specific reversible covalent mechanism. The enzyme's catalytic serine attacks the nitrile carbon, forming an imidate adduct.
Diagram 2: Covalent Inhibition Mechanism
Caption: The "Nitrile Trap" mechanism. The stability of the Imidate Adduct is highly sensitive to the ring size; pyrrolidine optimizes this stability, while piperidine destabilizes it.
Troubleshooting & Validation (E-E-A-T)
To ensure your data is authoritative, apply these validation checks:
-
Inner Filter Effect: Highly colored inhibitors can absorb excitation/emission light, mimicking inhibition.
-
Check: Add free AMC standard to the buffer containing the inhibitor. If fluorescence is lower than buffer alone, you have quenching.
-
-
Jump Dilution: To prove the inhibition is reversible (and not a non-specific alkylator), incubate enzyme + inhibitor at 100x concentration, then dilute 100-fold into substrate. Activity should recover over time.
-
Z-Factor: For high-throughput screening, ensure Z' > 0.5.
- (where p = positive control, n = negative control).
References
-
Lawodi, et al. (2016). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed. Retrieved from [Link]
-
Besong, G., et al. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors. Frontiers in Pharmacology. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-(pyrrolidin-3-yl)benzoate Hydrochloride
This document provides essential, immediate safety and logistical information for the proper disposal of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride. Tailored for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical, fostering a culture of safety and environmental responsibility within the laboratory.
Part 1: Core Principles of Chemical Waste Management
Effective chemical waste management is a cornerstone of laboratory safety. The improper disposal of chemical waste can lead to significant safety hazards, environmental contamination, and regulatory non-compliance.[5][6] Therefore, all laboratory personnel must be trained in the proper procedures for handling, segregating, and storing hazardous waste.[7]
Key Disposal Prohibitions:
-
Do NOT dispose of down the drain: Chemical waste, including methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride, must not be discharged into the sewer system.[5][7]
-
Do NOT dispose of in regular trash: This compound and any materials contaminated with it are to be treated as hazardous waste.[7]
-
Do NOT allow for evaporation: Disposing of chemical waste by evaporation, even within a fume hood, is not a permissible disposal method.[7][8]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride and associated waste.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is the foundational step in ensuring safe disposal.[1][2]
-
Assume Hazardous: In the absence of a specific SDS, treat methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride and any contaminated materials as hazardous chemical waste.[2]
-
Designated Waste Stream: This compound should be disposed of as hazardous organic waste.[1]
-
Avoid Mixing: Never mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1][8][9] Keep aqueous and solvent-based waste streams separate where feasible.[2]
Step 2: Personal Protective Equipment (PPE)
Prior to handling any chemical waste, ensure appropriate PPE is worn.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact.[1][10] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes.[1][11] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dusts or vapors.[1] |
Step 3: Container Management and Labeling
Proper containment and labeling are critical for preventing leaks, ensuring proper handling, and maintaining regulatory compliance.[5]
-
Compatible Containers: Use a designated, leak-proof waste container made of a compatible material such as high-density polyethylene (HDPE).[1][2] The container must have a tightly fitting screw cap.[1][8]
-
Secure Closure: Waste containers must be kept closed at all times, except when adding waste.[7][8]
-
Comprehensive Labeling: The waste container must be clearly labeled with the following information:[1][2][8][9]
-
The words "Hazardous Waste"
-
The full chemical name: "methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride"
-
An indication of the hazards (e.g., Toxic, Corrosive - based on the known hazards of similar compounds)
-
The date when waste was first added to the container
-
Step 4: Disposal of Solid and Liquid Waste
Solid Waste:
-
Contaminated solid materials such as gloves, filter paper, and weighing boats should be placed in a designated, clearly labeled solid hazardous waste container.[1]
Liquid Waste:
-
Carefully transfer unwanted methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride solutions and any solvent used for rinsing glassware into the designated hazardous waste container.[1]
Step 5: Decontamination of Empty Containers
Empty containers that previously held methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride must be properly decontaminated before disposal.[1][9]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinsate: All three rinsates must be collected and added to the hazardous organic waste container.[1][7]
-
Deface Label: After triple rinsing, completely remove or deface the original label on the container.[7][9]
-
Final Disposal: The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous lab waste.[7]
Step 6: Storage of Hazardous Waste
Generated hazardous waste must be stored safely and securely pending collection by a licensed disposal company.
-
Satellite Accumulation Area (SAA): Store sealed hazardous waste containers in a designated SAA.[1][8] This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.[1]
-
Secondary Containment: Place waste containers in a secondary containment tray to contain any potential leaks.[2]
-
Regular Collection: Arrange for the collection of full waste containers in a timely manner through your institution's Environmental Health and Safety (EHS) department.[7]
Part 3: Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride.
Caption: Disposal workflow for methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Chemical and Hazardous Waste Management and Disposal Policy.
- Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Labor
- Safe Disposal of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)
- SAFETY DATA SHEET - Methyl benzo
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- Material Safety Data Sheet - Methyl benzo
- SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
- SAFETY DATA SHEET - 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - (R)-1-METHYL-4-(PYRROLIDIN-3-YL)PIPERAZINE TRIHYDROCHLORIDE. CymitQuimica.
- SAFETY DATA SHEET - 3-Methyl-pyrrolidine hydrochloride. Santa Cruz Biotechnology.
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
- Methyl 4-(pyrrolidin-3-yloxy)
- SAFETY DATA SHEET - Pyruvic Acid Sodium Salt. Fisher Scientific.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - (4-Methyl-benzyl)-(S)- pyrrolidin-3-yl-amine hydrochloride. CymitQuimica.
- Sodium Pyruvate (Pyruvic Acid Sodium Salt). ChemicalBook.
- Sodium pyruv
- Safety Data Sheet.
- Pyruvic acid sodium salt. Merck.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. mcneese.edu [mcneese.edu]
- 7. vumc.org [vumc.org]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.ca [fishersci.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(pyrrolidin-3-yl)benzoate Hydrochloride
As researchers and scientists in drug development, our primary commitment is to safety and precision. The handling of novel chemical entities like methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride demands a rigorous, proactive approach to safety. This guide moves beyond a simple checklist, providing a framework for risk assessment and outlining the essential personal protective equipment (PPE) and procedures required for its safe handling. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring both personal safety and the integrity of your research.
Foundational Principle: The Risk Assessment
Before any chemical is handled, a thorough risk assessment must be performed.[1][2] This is not a static, one-time event but a dynamic process that adapts to the specific experimental context. The selection of appropriate PPE is a direct outcome of this assessment. For methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride, a fine chemical powder, the primary risks involve inhalation of airborne particles and direct contact with skin and eyes.[3]
A comprehensive risk assessment evaluates several factors:
-
Chemical Properties: Understanding the specific hazards of the compound by consulting the Safety Data Sheet (SDS). While a specific SDS for this exact compound is not universally available, related structures such as other amine hydrochloride salts suggest risks of skin, eye, and respiratory irritation.[4][5]
-
Process Scale: The quantity of the substance being handled directly correlates with the level of risk. Weighing milligrams on an analytical balance presents a different risk profile than a multi-gram synthesis.
-
Operating Conditions: Procedures that can generate dust, such as weighing, transferring powders, or scraping a flask, increase the risk of inhalation and exposure.[3]
-
Engineering Controls: The availability and use of fume hoods, ventilated balance enclosures, or glove boxes are critical factors in mitigating risk.[1]
Core Personal Protective Equipment (PPE) Requirements
Based on a thorough risk assessment, the following PPE is mandated for handling methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride.
Eye and Face Protection
Direct contact with chemical powders can cause serious eye irritation or damage.[4][5]
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory for all work with this compound.
-
Elevated Risk: When there is a significant risk of splashing (e.g., during reaction quenching or large-scale solution transfers) or powder dispersal, chemical splash goggles should be worn. For maximum protection in high-risk scenarios, a full face shield should be used in conjunction with goggles.[4]
Skin and Body Protection
-
Protective Clothing: A flame-resistant laboratory coat must be worn at all times and kept fully fastened. This protects against accidental spills and contamination of personal clothing.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling this compound in solid form and in most common laboratory solvents. Always inspect gloves for tears or defects before use.[6] It is critical to employ proper glove removal techniques to avoid cross-contamination. For prolonged work or when handling larger quantities, consider double-gloving.
Respiratory Protection
The inhalation of fine chemical powders is a primary route of exposure that can lead to respiratory irritation.[3][4]
-
Standard Operations: When handling small quantities within a certified chemical fume hood or a ventilated balance enclosure, respiratory protection is typically not required as the engineering controls are designed to contain the hazard.
-
Required Use: If work must be performed on an open bench, or if there is a potential for dust generation that cannot be contained by engineering controls (e.g., cleaning up a spill), a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) cartridges is the recommended minimum.[4] All personnel requiring respirator use must be properly fit-tested and trained.
PPE Summary for Common Laboratory Tasks
The required level of PPE is dictated by the specific task being performed. The following table provides guidance for common laboratory operations.
| Task | Potential Risks | Minimum Required PPE |
| Pre-Use Inspection & Setup | Minimal exposure | Lab coat, Safety glasses with side-shields, Nitrile gloves |
| Weighing Powder | Inhalation of dust, Skin/Eye contact | Lab coat, Safety glasses, Nitrile gloves. Must be performed in a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Inhalation of dust, Splashes, Skin/Eye contact | Lab coat, Chemical splash goggles, Nitrile gloves. Must be performed in a chemical fume hood. |
| Running Reaction & Monitoring | Splashes, Vapors, Skin/Eye contact | Lab coat, Safety glasses with side-shields, Nitrile gloves. Must be performed in a chemical fume hood. |
| Work-up & Purification | Splashes, Vapors, Skin/Eye contact | Lab coat, Chemical splash goggles, Nitrile gloves. Must be performed in a chemical fume hood. |
| Spill Cleanup | High risk of inhalation and skin/eye contact | Lab coat/coveralls, Chemical splash goggles, Face shield, Nitrile gloves, NIOSH-approved respirator with P100 cartridges. |
Procedural Workflow for Safe Handling
This section outlines a standard workflow for weighing the compound and preparing a solution, integrating the necessary safety steps.
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on risk assessment.
Step-by-Step Handling Protocol: Weighing and Dissolution
-
Preparation: Designate a work area within a certified chemical fume hood. Ensure the area is clean and uncluttered.
-
Don PPE: Put on a lab coat, safety glasses with side-shields, and nitrile gloves.
-
Tare Vessel: Place a clean, appropriately sized container on the analytical balance inside the fume hood or ventilated enclosure and tare the balance.
-
Transfer Solid: Carefully transfer the required amount of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride from the stock bottle to the tared container using a clean spatula. Perform this action slowly and deliberately to minimize dust generation. Keep the stock bottle opening as far back in the hood as possible.
-
Close Containers: Securely cap the stock bottle and the vessel containing the weighed powder.
-
Clean Up: Gently wipe down the spatula and the balance with a damp cloth or towel to collect any residual powder. Dispose of the cleaning material as hazardous waste.
-
Dissolution: In the fume hood, add the desired solvent to the vessel containing the compound. If necessary, stir or sonicate to fully dissolve.
-
Doff PPE: Once the operation is complete and the area is clean, remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Remove your lab coat and wash your hands thoroughly with soap and water.[6]
Operational and Disposal Plans
A comprehensive safety plan extends beyond handling to include proper storage and disposal.
Handling and Storage
-
Handling: Always use this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling any dust.[4] Avoid all contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical step in the laboratory safety workflow.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and cleaning materials that have come into contact with the chemical, must be disposed of in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused compound and solutions containing the compound must be disposed of as hazardous chemical waste.[4] They should be collected in a clearly labeled, sealed waste container. Never pour chemical waste down the drain.[9] For hydrochloride salt waste, institutional guidelines may allow for neutralization with a base (e.g., sodium bicarbonate) to a neutral pH before collection, but you must adhere strictly to your organization's waste disposal protocols.[10][11][12] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.[12]
By adhering to these rigorous safety protocols, centered on a foundation of continuous risk assessment, researchers can handle methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride with confidence and security.
References
-
Collect and Recycle. (2024, July 16). Hydrochloric Acid Disposal For Businesses. Available at: [Link]
-
Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Available at: [Link]
-
Loba Chemie. Safety Data Sheet - PYRROLIDINE FOR SYNTHESIS. Available at: [Link]
-
Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid. Available at: [Link]
-
Monarch Chemical. What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Inchem.org. ICSC 1315 - PYRROLIDINE. Available at: [Link]
-
University of Washington. SOP for Hydrochloric Acid. Available at: [Link]
-
NEDT. (2025, March 11). Muriatic / Hydrochloric Acid Fact Sheet. Available at: [Link]
-
Lab Manager. (2026, January 28). Conducting a Chemical Risk Assessment in the Laboratory. Available at: [Link]
-
University of California, Santa Barbara EHS. Weighing Hazardous Powders in the Laboratory. Available at: [Link]
-
University of California, Riverside EHS. Laboratory Risk Assessment. Available at: [Link]
-
Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. Available at: [Link]
Sources
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. lobachemie.com [lobachemie.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Muriatic / Hydrochloric Acid - NEDT Household Products Fact Sheets [nedt.org]
- 10. laballey.com [laballey.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
